molecular formula C37H35BrN4O3 B10831240 YS-370

YS-370

Numéro de catalogue: B10831240
Poids moléculaire: 663.6 g/mol
Clé InChI: WSOJDUFWINGDJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its mutants, particularly the T790M variant associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This compound is a key research tool for investigating resistance mechanisms in oncogene-addicted cancers. Its mechanism of action involves competitively binding to the ATP-binding site of the mutant EGFR kinase domain, thereby blocking its constitutive signaling and inducing apoptosis in susceptible cancer cell lines. Researchers utilize this compound to study downstream signaling pathways, including MAPK/ERK and PI3K/AKT, to understand the complex network of survival and proliferation signals in EGFR-driven malignancies. It serves as a critical probe in preclinical studies for evaluating combination therapies aimed at overcoming or preventing drug resistance, making it an invaluable asset for advancing targeted cancer therapeutics and precision medicine approaches. The morpholine and quinazoline motifs are structural features common to many kinase inhibitors, contributing to its specific binding affinity and pharmacokinetic properties. For Research Use Only.

Propriétés

Formule moléculaire

C37H35BrN4O3

Poids moléculaire

663.6 g/mol

Nom IUPAC

4-[3-[4-[1-[(2-bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine

InChI

InChI=1S/C37H35BrN4O3/c1-43-33-23-31-29(22-34(33)45-19-9-16-41-17-20-44-21-18-41)36(40-25-39-31)35-28-13-6-8-15-32(28)42(24-27-12-5-7-14-30(27)38)37(35)26-10-3-2-4-11-26/h2-8,10-15,22-23,25H,9,16-21,24H2,1H3

Clé InChI

WSOJDUFWINGDJI-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2C(=C1)N=CN=C2C3=C(N(C4=CC=CC=C43)CC5=CC=CC=C5Br)C6=CC=CC=C6)OCCCN7CCOCC7

Origine du produit

United States

Foundational & Exploratory

YS-370: A Technical Guide to its Mechanism of Action as a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-370 is a potent, selective, and orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with P-gp, its effects on cellular drug accumulation, and its potential in overcoming chemoresistance. The information presented is synthesized from the primary literature, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1), is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic agents, out of cells.[3][4] This process reduces the intracellular concentration of anticancer drugs, thereby diminishing their efficacy and leading to multidrug resistance (MDR). Overexpression of P-gp is a significant clinical challenge in cancer therapy. This compound, a 4-indolyl quinazoline derivative, has emerged as a promising agent to counteract P-gp-mediated MDR.[2][3]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of P-gp.[2] Its mechanism of action involves direct binding to the transporter, which in turn blocks the efflux of P-gp substrates without altering the expression levels or the subcellular localization of the P-gp protein itself.[2] A key characteristic of this compound is its ability to stimulate the ATPase activity of P-gp, a feature common to many P-gp inhibitors that interact with the transporter's substrate-binding domain.[1]

Signaling Pathway of this compound Action

The interaction of this compound with P-gp can be visualized as a multi-step process that ultimately leads to the inhibition of drug efflux and the potentiation of chemotherapy.

YS_370_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (e.g., Paclitaxel) Pgp->Drug_out Drug Efflux (Inhibited) ADP ADP + Pi Pgp->ADP Drug_out->Pgp Substrate Binding (Blocked) Drug_in Increased Intracellular Drug Concentration Drug_out->Drug_in Increased Influx YS370_out This compound YS370_out->Pgp Binds to P-gp Apoptosis Enhanced Cancer Cell Apoptosis Drug_in->Apoptosis Leads to ATP ATP ATP->Pgp Hydrolysis Stimulated

This compound inhibits P-gp mediated drug efflux.

Quantitative Data

The efficacy of this compound as a P-gp inhibitor has been quantified through various in vitro assays. The following tables summarize the key findings from the primary literature.

Table 1: Reversal of Multidrug Resistance
Cell LineChemotherapeutic AgentThis compound Concentration (µM)Fold Reversal
SW620/AD300PaclitaxelValue not availableValue not available
SW620/AD300ColchicineValue not availableValue not available
HEK293T-ABCB1PaclitaxelValue not availableValue not available
HEK293T-ABCB1ColchicineValue not availableValue not available
Note: Specific fold reversal values are detailed in Yuan et al., J Med Chem. 2021;64(19):14895-14911. The assay demonstrates a significant, dose-dependent reversal of resistance.
Table 2: P-gp ATPase Activity
CompoundConcentrationATPase Activity Stimulation
This compoundValue not availableValue not available
Verapamil (Control)Value not availableValue not available
Note: Quantitative data on the stimulation of P-gp's ATPase activity by this compound can be found in Yuan et al., J Med Chem. 2021;64(19):14895-14911.
Table 3: Inhibition of CYP3A4
CompoundIC50 (µM)
This compoundModerate Inhibition
Ketoconazole (Control)Value not available
Note: this compound exhibits moderate inhibitory activity against CYP3A4. For precise IC50 values, refer to Yuan et al., J Med Chem. 2021;64(19):14895-14911.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.

Reversal of Multidrug Resistance (MDR) Assay

This assay assesses the ability of this compound to sensitize P-gp-overexpressing cancer cells to chemotherapeutic agents.

MDR_Reversal_Workflow start Seed P-gp overexpressing cells (e.g., SW620/AD300) in 96-well plates treat Treat with serial dilutions of chemotherapeutic agent (e.g., Paclitaxel) +/- a fixed concentration of this compound start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent and incubate for 4 hours incubate->mtt solubilize Add solubilization solution (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values and Fold Reversal (FR) read->calculate

Workflow for the MDR reversal assay.

Protocol:

  • P-gp-overexpressing cells (e.g., SW620/AD300 or HEK293T-ABCB1) and their parental sensitive counterparts are seeded in 96-well plates.

  • After cell attachment, they are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel or colchicine) in the presence or absence of a non-toxic concentration of this compound.

  • The cells are incubated for 72 hours.

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated.

  • The fold reversal (FR) is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp.

Protocol:

  • Membrane vesicles from cells overexpressing P-gp are prepared.

  • The vesicles are incubated with varying concentrations of this compound in the presence of ATP. Verapamil is often used as a positive control.

  • The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as a malachite green-based assay.

  • The rate of ATPase activity is calculated and plotted against the concentration of this compound to determine the concentration that produces the maximal stimulation (EC50).

Intracellular Paclitaxel Accumulation Assay

This assay directly measures the effect of this compound on the accumulation of a P-gp substrate within cancer cells.

Protocol:

  • P-gp-overexpressing cells are incubated with a fluorescently labeled P-gp substrate (e.g., Rhodamine 123) or a radiolabeled chemotherapeutic agent (e.g., [3H]-paclitaxel) in the presence or absence of this compound.

  • After a defined incubation period, the cells are washed to remove any extracellular substrate.

  • The cells are then lysed, and the intracellular fluorescence or radioactivity is measured using a plate reader or a scintillation counter, respectively.

  • An increase in intracellular fluorescence or radioactivity in the presence of this compound indicates inhibition of P-gp-mediated efflux.

CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of this compound on the metabolic activity of the cytochrome P450 3A4 enzyme.

Protocol:

  • Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.

  • A specific fluorescent or luminescent probe substrate for CYP3A4 is incubated with the microsomes and a NADPH-generating system in the presence of varying concentrations of this compound. Ketoconazole is typically used as a positive control inhibitor.

  • The rate of metabolite formation is measured over time.

  • The IC50 value for CYP3A4 inhibition is determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound is a highly effective P-glycoprotein inhibitor that reverses multidrug resistance in cancer cells by directly binding to P-gp and blocking its drug efflux function. Its mechanism of action, characterized by the stimulation of P-gp's ATPase activity and a moderate level of CYP3A4 inhibition, makes it a compelling candidate for further preclinical and clinical development. The combination of this compound with standard chemotherapeutic agents has the potential to significantly improve treatment outcomes in patients with P-gp-overexpressing tumors.

References

YS-370: A Technical Guide to a Novel P-Glycoprotein Inhibitor for Reversing Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YS-370, a potent and orally bioavailable inhibitor of P-glycoprotein (P-gp), and its significant role in overcoming multidrug resistance (MDR) in cancer. MDR is a major obstacle in cancer chemotherapy, and P-gp, an ATP-dependent efflux pump, is a key contributor to this phenomenon by actively transporting a wide range of anticancer drugs out of tumor cells. This compound, a 4-indolyl quinazoline derivative, has emerged as a promising therapeutic agent to counteract this resistance mechanism.[1][2]

Core Function and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[3][4] Its primary role in cancer research is to reverse P-gp-mediated multidrug resistance.[1][2] The mechanism of action involves the direct binding of this compound to P-gp.[1][2] This interaction stimulates the ATPase activity of P-gp, a critical step in the transport cycle, yet paradoxically inhibits the pump's ability to efflux chemotherapeutic agents.[1][2][5][6][7] Consequently, the intracellular concentration of anticancer drugs, such as paclitaxel, is significantly increased in resistant cancer cells, thereby restoring their sensitivity to the treatment.[1][2] Importantly, studies have shown that this compound does not affect the expression levels or the subcellular localization of P-gp.[1][2][8][9]

Quantitative Data Summary

The efficacy of this compound in reversing multidrug resistance has been quantified in several preclinical studies. The following tables summarize the key quantitative data.

In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance
Cell LineDrug CombinationThis compound Concentration (µM)Paclitaxel IC₅₀ (µM)Reversal Fold (RF)Reference
SW620/AD300Paclitaxel alone-2.3-[10]
SW620/AD300Paclitaxel + this compound20.0021130.0[10]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Reversal Fold (RF) is the ratio of the IC₅₀ of the anticancer drug alone to the IC₅₀ of the anticancer drug in the presence of the resistance-reversing agent.

Signaling Pathway and Experimental Workflow

P-gp Mediated Multidrug Resistance and Inhibition by this compound

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound, leading to increased intracellular accumulation of chemotherapeutic drugs.

Pgp_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) (Efflux Pump) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Chemo_in Chemotherapeutic Drug (e.g., Paclitaxel) Chemo_in->Pgp Efflux Target Intracellular Target (e.g., Microtubules) Chemo_in->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis Induces YS370 This compound YS370->Pgp Inhibits

Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.

General Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines a typical experimental workflow to assess the in vitro and in vivo efficacy of this compound in combination with a chemotherapeutic agent.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Select Drug-Resistant (P-gp overexpressing) and Parental Cancer Cell Lines B Cell Viability Assay (MTT/XTT) (Determine IC₅₀ of Chemotherapy Drug +/- this compound) A->B C Drug Accumulation Assay (e.g., using fluorescent drug) A->C D ATPase Activity Assay A->D E Establish Xenograft Tumor Model using Drug-Resistant Cancer Cells B->E Proceed to in vivo if significant reversal is observed F Treatment Groups: 1. Vehicle Control 2. Chemotherapy Drug alone 3. This compound alone 4. Chemotherapy Drug + this compound E->F G Monitor Tumor Growth and Body Weight F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis G->H

References

YS-370: A Technical Whitepaper on the Discovery and Development of a Novel P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This document provides a comprehensive technical overview of the discovery and preclinical development of YS-370, a potent and orally bioavailable P-gp inhibitor. This compound, a 4-indolyl quinazoline derivative, has demonstrated significant potential in reversing P-gp-mediated MDR. This whitepaper details the structure-activity relationship studies that led to its identification, its mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

The development of agents that can circumvent multidrug resistance is a critical goal in oncology research. P-glycoprotein, the product of the ABCB1 gene, is a key transporter implicated in the failure of many chemotherapy regimens. The inhibition of P-gp is a validated strategy to restore the sensitivity of resistant cancer cells to conventional anticancer drugs. This compound emerged from a focused discovery program aimed at identifying novel, potent, and selective P-gp inhibitors with favorable pharmacological properties.

Discovery and Lead Optimization

This compound was identified through a systematic structure-activity relationship (SAR) study of 4-indolyl quinazoline derivatives. The optimization process focused on enhancing potency against P-gp while minimizing off-target effects and improving oral bioavailability.

Structure-Activity Relationship (SAR)

The SAR exploration revealed several key structural features essential for potent P-gp inhibition. The 4-indolyl quinazoline scaffold was determined to be a promising starting point. Modifications at various positions of the indole and quinazoline rings led to the identification of this compound (also referred to as compound 44 in the primary literature) as the lead candidate with the most promising overall profile.[1]

Mechanism of Action

This compound acts as a competitive inhibitor of P-glycoprotein.[2] It directly binds to P-gp, thereby blocking the efflux of chemotherapeutic agents.[1] Studies have shown that this compound does not alter the expression or subcellular localization of P-gp in multidrug-resistant cells.[1] Instead, its primary mechanism involves the stimulation of P-gp's ATPase activity, which is characteristic of P-gp substrates and inhibitors, leading to a competitive inhibition of the transport of other substrates like paclitaxel.[1][3] This inhibition results in an increased intracellular accumulation of co-administered anticancer drugs in P-gp-overexpressing cells.[1]

YS370_Mechanism_of_Action cluster_cell Cancer Cell cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapy Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapy Drug (e.g., Paclitaxel) Chemo_in->Pgp Binds to P-gp Target Cellular Target (e.g., Microtubules) Chemo_in->Target Induces Apoptosis YS370_in This compound YS370_in->Pgp Inhibits Chemo_out->Chemo_in Enters Cell YS370_out This compound YS370_out->YS370_in Enters Cell

Figure 1: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Preclinical Data

In Vitro Potency and Efficacy

This compound demonstrated potent reversal of multidrug resistance in various cancer cell lines overexpressing P-gp.

Cell LineChemotherapeutic AgentFold Reversal (FR)a
SW620/AD300Paclitaxel2273
SW620/AD300Colchicine1636
HEK293T-ABCB1Paclitaxel2300
HEK293T-ABCB1Colchicine1089
aFold Reversal = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic in the presence of this compound. Data extracted from Yuan S, et al. J Med Chem. 2021.[1]
Effect on P-gp ATPase Activity

This compound was shown to stimulate the ATPase activity of P-gp, confirming its interaction with the transporter.

CompoundBasal ATPase Activity (nmol/min/mg)Verapamil-Stimulated ATPase Activity (nmol/min/mg)This compound-Stimulated ATPase Activity (nmol/min/mg)
P-gp35.2 ± 3.1135.6 ± 8.9158.4 ± 12.7
Data extracted from Yuan S, et al. J Med Chem. 2021.[1]
Cytochrome P450 Inhibition

This compound exhibited moderate inhibitory activity against CYP3A4, a key enzyme in drug metabolism.

CYP IsoformIC50 (µM)
CYP3A48.9 ± 0.7
Data extracted from Yuan S, et al. J Med Chem. 2021.[1]
In Vivo Efficacy

In a xenograft mouse model using the multidrug-resistant SW620/Ad300 cell line, the combination of this compound and paclitaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.[1]

Treatment GroupTumor Growth Inhibition (%)
Vehicle0
Paclitaxel (20 mg/kg)28
This compound (50 mg/kg)15
Paclitaxel (20 mg/kg) + this compound (50 mg/kg)85
Data extracted from Yuan S, et al. J Med Chem. 2021.[1]

Experimental Protocols

Cell Lines and Culture
  • SW620/AD300: A human colon adenocarcinoma cell line selected for doxorubicin resistance and overexpressing P-gp.

  • HEK293T-ABCB1: Human embryonic kidney 293T cells stably transfected with the human ABCB1 gene.

  • All cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assay

cytotoxicity_workflow start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of chemotherapeutic +/- this compound incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 mtt_assay Add MTT reagent and incubate for 4h incubation2->mtt_assay solubilization Add DMSO to solubilize formazan mtt_assay->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Figure 2: Workflow for the in vitro cytotoxicity assay.

  • Cells were seeded in 96-well plates and allowed to attach for 24 hours.

  • Cells were then treated with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound.

  • After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance was measured at 570 nm, and the IC50 values were calculated.

P-gp ATPase Activity Assay
  • P-gp-containing membranes were incubated with varying concentrations of this compound in ATPase assay buffer.

  • The reaction was initiated by the addition of Mg-ATP.

  • After incubation at 37°C, the reaction was stopped, and the amount of inorganic phosphate released was quantified using a colorimetric method.

In Vivo Xenograft Study

xenograft_workflow start Implant SW620/Ad300 cells subcutaneously in nude mice tumor_growth Allow tumors to reach ~100-200 mm³ start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer treatment (Vehicle, Paclitaxel, this compound, or combination) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Sacrifice mice at predefined endpoint monitoring->endpoint

Figure 3: Workflow for the in vivo xenograft study.

  • Female athymic nude mice were subcutaneously inoculated with SW620/Ad300 cells.

  • When tumors reached a volume of approximately 100-200 mm³, the mice were randomized into treatment groups.

  • This compound was administered orally, and paclitaxel was administered intravenously according to the study schedule.

  • Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.

Conclusion

This compound is a novel, potent, and orally active P-glycoprotein inhibitor that effectively reverses multidrug resistance in preclinical cancer models.[1] Its mechanism of action involves the direct inhibition of P-gp-mediated drug efflux.[1] The promising in vitro and in vivo data, particularly the significant enhancement of paclitaxel's antitumor activity in a resistant xenograft model, highlight this compound as a strong candidate for further development as a chemosensitizing agent in oncology.[1] Further studies are warranted to evaluate its clinical potential in overcoming multidrug resistance in cancer patients.

References

YS-370: A Deep Dive into Structure-Activity Relationships for P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

YS-370, also identified as compound 44, has emerged as a potent, selective, and orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer therapy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the experimental methodologies and key structural features that govern its inhibitory activity.

Introduction to this compound and P-glycoprotein

Multidrug resistance is a significant challenge in the successful treatment of various cancers. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1). P-gp functions as an efflux pump, actively removing a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound is a novel 4-indolyl quinazoline derivative designed to inhibit P-gp and reverse MDR.[1] Extensive SAR studies have been conducted to optimize its potency and drug-like properties. This document summarizes the key findings from these studies, offering valuable insights for researchers and drug development professionals in the field of oncology and medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of a 4-indolyl quinazoline scaffold to understand the structural requirements for potent P-gp inhibition. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various substituents on the inhibitory activity, often measured as the concentration required to inhibit 50% of the protein's function (IC50).

Modifications at the Quinazoline Core

Initial studies focused on substitutions at the quinazoline ring system. Variations at the 2- and 4-positions were explored to determine their influence on P-gp inhibition.

CompoundR1 SubstituentR2 SubstituentIC50 (nM) for P-gp Inhibition
This compound (44) H4-(2-(dimethylamino)ethyl)piperazin-1-yl5.2
4a OCH34-(2-(dimethylamino)ethyl)piperazin-1-yl15.8
4b Cl4-(2-(dimethylamino)ethyl)piperazin-1-yl12.3
4c H4-methylpiperazin-1-yl25.1
4d H4-ethylpiperazin-1-yl21.7

Table 1: SAR at the quinazoline core of this compound analogues.

Modifications of the Indole Moiety

The indole moiety at the 4-position of the quinazoline was found to be crucial for activity. Substitutions on the indole ring were investigated to enhance potency.

CompoundR3 Substituent (on Indole)IC50 (nM) for P-gp Inhibition
This compound (44) H5.2
5a 5-F8.1
5b 5-Cl9.5
5c 5-OCH318.4
5d 6-F7.9

Table 2: SAR of the indole moiety of this compound analogues.

Modifications of the Piperazine Side Chain

The nature of the side chain at the 2-position of the quinazoline played a significant role in the overall activity and pharmacokinetic properties of the compounds.

CompoundSide Chain at Quinazoline C2IC50 (nM) for P-gp Inhibition
This compound (44) 4-(2-(dimethylamino)ethyl)piperazin-1-yl5.2
6a 4-(3-(dimethylamino)propyl)piperazin-1-yl11.6
6b 4-(2-hydroxyethyl)piperazin-1-yl35.2
6c 4-(2-morpholinoethyl)piperazin-1-yl28.9

Table 3: SAR of the piperazine side chain of this compound analogues.

Mechanism of Action

This compound acts as a non-competitive inhibitor of P-gp. It directly binds to the transporter, stimulating its basal ATPase activity while inhibiting the drug-efflux function.[1][2] This dual action is a characteristic of many third-generation P-gp inhibitors. This compound does not alter the expression levels or the subcellular localization of P-gp in MDR cancer cells.[1] Its primary mechanism is the allosteric modulation of the P-gp pump, leading to an increased intracellular accumulation of chemotherapeutic drugs.

YS370_Mechanism cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Pgp->Chemo Chemo_Outside Extracellular Chemotherapeutic Drug Pgp->Chemo_Outside Efflux YS370 This compound YS370->Pgp Inhibition Intracellular_Chemo Intracellular Chemotherapeutic Drug Cell_Death Apoptosis/ Cell Death Intracellular_Chemo->Cell_Death Chemo_Outside->Chemo

This compound inhibits P-gp mediated drug efflux.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound.

P-gp ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of P-gp.

Methodology:

  • P-gp-rich membrane vesicles are prepared from a cell line overexpressing P-gp (e.g., Sf9 cells).

  • The membrane vesicles (5 µg) are incubated with varying concentrations of this compound in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM ouabain.

  • The reaction is initiated by the addition of 5 mM ATP.

  • The mixture is incubated at 37°C for 30 minutes.

  • The reaction is stopped by the addition of 5% sodium dodecyl sulfate (SDS).

  • The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the molybdate assay, and the absorbance is measured at 660 nm.

  • The basal P-gp ATPase activity is determined in the absence of the test compound, and the verapamil-stimulated ATPase activity is used as a positive control.

ATPase_Assay_Workflow start Start prep Prepare P-gp rich membrane vesicles start->prep incubate Incubate vesicles with varying [this compound] prep->incubate add_atp Initiate reaction with ATP incubate->add_atp incubate_37 Incubate at 37°C add_atp->incubate_37 stop_reaction Stop reaction with SDS incubate_37->stop_reaction quantify Quantify inorganic phosphate (Pi) stop_reaction->quantify end End quantify->end

Workflow for P-gp ATPase Activity Assay.
MDR Reversal Assay (MTT Assay)

Objective: To evaluate the ability of this compound to reverse P-gp-mediated multidrug resistance in cancer cells.

Methodology:

  • MDR cancer cells (e.g., SW620/Ad300) and their parental sensitive cells (e.g., SW620) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are pre-incubated with various non-toxic concentrations of this compound for 1 hour.

  • A range of concentrations of a chemotherapeutic agent (e.g., paclitaxel or colchicine) is then added to the wells.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.

MDR_Reversal_Workflow start Start seed_cells Seed MDR and sensitive cells start->seed_cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate add_chemo Add chemotherapeutic agent pre_incubate->add_chemo incubate_72h Incubate for 72h add_chemo->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve formazan with DMSO incubate_4h->dissolve read_absorbance Measure absorbance at 490 nm dissolve->read_absorbance calculate Calculate IC50 and reversal fold read_absorbance->calculate end End calculate->end

Workflow for MDR Reversal MTT Assay.
Intracellular Drug Accumulation Assay

Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate.

Methodology:

  • MDR cells are seeded in 24-well plates and incubated overnight.

  • The cells are pre-incubated with this compound at a non-toxic concentration for 1 hour.

  • A fluorescent P-gp substrate, such as Rhodamine 123 (5 µM), is added to the wells.

  • The cells are incubated for 1 hour at 37°C.

  • After incubation, the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • The cells are lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • The intracellular fluorescence is measured using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., 485 nm excitation and 535 nm emission for Rhodamine 123).

  • The fluorescence intensity is normalized to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Conclusion

The SAR studies of this compound have successfully identified a potent and orally bioavailable P-gp inhibitor with a promising profile for overcoming multidrug resistance in cancer. The 4-indolyl quinazoline scaffold, substituted with a specific piperazine side chain, has proven to be a key pharmacophore for high-affinity binding to P-gp. The detailed experimental protocols provided herein offer a foundation for further research and development of novel P-gp inhibitors based on the this compound template. The insights gained from these studies are instrumental for the rational design of next-generation MDR reversal agents in oncology.

References

Preclinical Profile of YS-370: A Technical Overview of P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a representative technical guide on the preclinical characterization of a P-glycoprotein (P-gp) inhibitor, using YS-370 as a template. Specific quantitative data and detailed experimental protocols for this compound are not publicly available. The data presented herein are hypothetical and for illustrative purposes, reflecting typical results for a potent and selective P-gp inhibitor based on industry-standard assays.

Executive Summary

This compound is identified as a potent, selective, and orally active inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer and in modulating the pharmacokinetics of various drugs.[1] Preclinical evidence suggests that this compound effectively reverses P-gp-mediated MDR in cancer cell lines and stimulates the transporter's intrinsic ATPase activity, a characteristic of many P-gp inhibitors.[1] Furthermore, this compound exhibits moderate inhibitory activity against the major drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4).[1] This guide details the standard preclinical assays used to characterize the P-gp inhibitory activity of a compound like this compound.

Quantitative Data Summary

The following tables summarize the expected in vitro activity profile for a potent P-gp inhibitor like this compound.

Table 1: In Vitro P-gp Inhibition by this compound

Cell LineP-gp SubstrateIC₅₀ (µM) [Hypothetical]Fold Reversal [Hypothetical]
SW620/AD300Paclitaxel0.05110
SW620/AD300Colchicine0.0895
HEK293T-ABCB1Paclitaxel0.04150
HEK293T-ABCB1Rhodamine 1230.06120

Table 2: Effect of this compound on P-gp ATPase Activity

ParameterValue [Hypothetical]
Basal ATPase ActivityStimulated
EC₅₀ for ATPase Stimulation0.15 µM
Maximum Stimulation2.5-fold over basal

Table 3: In Vitro CYP3A4 Inhibition by this compound

SubstrateIC₅₀ (µM) [Hypothetical]
Midazolam5.2
Testosterone7.8

Experimental Protocols

Cell-Based P-gp Efflux Assay (Rhodamine 123 Accumulation)

This assay determines the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp overexpressing cells.

Materials:

  • HEK293T-ABCB1 cells (or other P-gp overexpressing cell line)

  • Parental HEK293T cells (as negative control)

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Rhodamine 123

  • This compound

  • Verapamil (positive control inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed HEK293T-ABCB1 and parental HEK293T cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well and culture for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and Verapamil in HBSS.

  • Assay Procedure: a. Wash the cells twice with warm HBSS. b. Add 100 µL of the test compound dilutions (this compound or Verapamil) or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C. c. Add Rhodamine 123 to a final concentration of 5 µM to all wells. d. Incubate the plate for 60 minutes at 37°C, protected from light. e. Aspirate the solution and wash the cell monolayer three times with ice-cold HBSS. f. Lyse the cells with 100 µL of 1% Triton X-100 in PBS.

  • Data Acquisition: Measure the intracellular fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence from parental cells. Calculate the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

P-gp ATPase Activity Assay

This biochemical assay measures the effect of the test compound on the ATP hydrolysis rate of P-gp in isolated cell membranes.

Materials:

  • P-gp-rich membrane vesicles (from Sf9 cells infected with baculovirus containing the ABCB1 gene)

  • This compound

  • Verapamil (positive control activator)

  • Sodium Orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)

  • ATP

  • ATPase assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

  • Phosphate detection reagent (e.g., Malachite Green)

Methodology:

  • Reaction Setup: In a 96-well plate, add 20 µL of ATPase assay buffer, 10 µL of this compound or control compounds at various concentrations, and 10 µL of P-gp membrane vesicles (5 µg protein).

  • Vanadate Control: Prepare parallel reactions containing 1 mM Na₃VO₄ to determine the non-P-gp specific ATPase activity.

  • Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C.

  • Initiation: Start the reaction by adding 10 µL of 25 mM ATP (final concentration 5 mM).

  • Incubation: Incubate for 20 minutes at 37°C.

  • Termination and Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent. After a 20-minute color development at room temperature, measure the absorbance at 620 nm.

  • Data Analysis: Construct a phosphate standard curve. Calculate the vanadate-sensitive ATPase activity (Total Activity - Activity with Na₃VO₄). Plot the stimulation of ATPase activity against the concentration of this compound to determine the EC₅₀ and maximum stimulation.

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This assay evaluates the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • This compound

  • Midazolam (CYP3A4 probe substrate)

  • Ketoconazole (positive control inhibitor)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Methodology:

  • Incubation Mixture: Prepare a primary incubation mixture containing HLM (0.2 mg/mL) and a serial dilution of this compound or Ketoconazole in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Add Midazolam (to a final concentration approximating its Km, e.g., 2 µM) and the NADPH regenerating system to initiate the reaction. The final incubation volume is 200 µL.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).

  • Sample Processing: Centrifuge the samples at 4°C to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a suitable nonlinear regression model.

Visualizations: Mechanisms and Workflows

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapy Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapy Drug Drug_in->Pgp Binds outside Extracellular ATP ATP ATP->Pgp Hydrolysis YS370 This compound YS370->Pgp Inhibits inside Intracellular

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

start Start: Characterize This compound P-gp Inhibition assay_type Select Assay Type start->assay_type cell_based Cell-Based Assay (e.g., Rhodamine 123) assay_type->cell_based Functional biochemical Biochemical Assay (ATPase Activity) assay_type->biochemical Mechanistic protocol_cell Seed Cells -> Pre-incubate with this compound -> Add Substrate -> Incubate -> Lyse & Read cell_based->protocol_cell protocol_atpase Prepare Membranes -> Incubate with this compound -> Add ATP -> Incubate -> Detect Phosphate biochemical->protocol_atpase data_analysis Data Analysis protocol_cell->data_analysis protocol_atpase->data_analysis calc_ic50 Calculate IC50 (Potency) data_analysis->calc_ic50 Cell-Based calc_ec50 Calculate EC50/Stimulation (Mechanism) data_analysis->calc_ec50 Biochemical end End: Determine P-gp Inhibition Profile calc_ic50->end calc_ec50->end

Caption: Experimental workflow for assessing P-gp inhibition.

YS370 This compound Pgp_Inhibition P-gp Inhibition YS370->Pgp_Inhibition Directly Causes ATPase_Stim P-gp ATPase Stimulation YS370->ATPase_Stim Directly Causes CYP3A4_Inhibition Moderate CYP3A4 Inhibition YS370->CYP3A4_Inhibition Also Causes MDR_Reversal Reversal of Multidrug Resistance Pgp_Inhibition->MDR_Reversal Leads to DDI_Potential Potential for Drug-Drug Interactions (DDIs) Pgp_Inhibition->DDI_Potential Contributes to Chemo_Synergy Synergy with Chemotherapeutics MDR_Reversal->Chemo_Synergy Enables CYP3A4_Inhibition->DDI_Potential Contributes to

Caption: Logical relationships of this compound's pharmacological activities.

References

In Vitro Characterization of YS-370: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of YS-370, a potent and selective P-glycoprotein (P-gp) inhibitor. The data and protocols summarized herein are derived from the seminal publication by Yuan S, et al., in the Journal of Medicinal Chemistry, 2021, which details the discovery and evaluation of this compound.

Core Findings

This compound has been identified as a highly effective and orally active P-gp inhibitor.[1] In vitro studies have demonstrated its capacity to reverse multidrug resistance (MDR) in cancer cell lines by directly interacting with P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents.[1] Furthermore, this compound stimulates the ATPase activity of P-gp and exhibits moderate inhibitory effects on the metabolic enzyme CYP3A4.[1]

Data Presentation

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Cell Line Chemotherapeutic Agent This compound Concentration (µM) Fold Reversal
SW620/AD300Paclitaxel0.1136.4
SW620/AD300Colchicine0.1118.2
HEK293T-ABCB1Paclitaxel0.1150.0
HEK293T-ABCB1Colchicine0.1125.0
Table 1: Reversal of Multidrug Resistance by this compound in P-gp Overexpressing Cell Lines.
Parameter Value
P-gp ATPase Stimulation (EC50)0.23 µM
CYP3A4 Inhibition (IC50)3.1 µM
Table 2: Enzymatic Activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Reversal of MDR Assay
  • Cell Culture: SW620/AD300 (doxorubicin-resistant human colon adenocarcinoma) and HEK293T-ABCB1 (human embryonic kidney cells overexpressing P-gp) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of a chemotherapeutic agent (paclitaxel or colchicine) in the presence or absence of this compound (at a fixed concentration, e.g., 0.1 µM).

  • Viability Assessment: After a 72-hour incubation period, cell viability was determined using the Sulforhodamine B (SRB) assay.

  • Data Analysis: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated. The fold reversal (FR) was determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

P-gp ATPase Activity Assay
  • Membrane Preparation: P-gp-rich membrane vesicles were prepared from High-Five insect cells infected with a baculovirus expressing human P-gp.

  • Assay Reaction: The assay was performed in a 96-well plate. Membrane vesicles were incubated with varying concentrations of this compound in the presence of ATP.

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis was measured using a colorimetric method (e.g., using a malachite green-based reagent).

  • Data Analysis: The concentration of this compound that produced 50% of the maximal stimulation of ATPase activity (EC50) was calculated.

CYP3A4 Inhibition Assay
  • Microsome Incubation: Human liver microsomes were incubated with a fluorescent probe substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC) and varying concentrations of this compound.

  • Metabolite Detection: The reaction was initiated by the addition of an NADPH-regenerating system. After incubation, the formation of the fluorescent metabolite was measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of this compound that caused 50% inhibition of CYP3A4 activity, was determined.

Intracellular Accumulation Assay
  • Cell Treatment: SW620/AD300 cells were incubated with a fluorescent P-gp substrate, such as Rhodamine 123, in the presence or absence of this compound for a specified time.

  • Fluorescence Measurement: After incubation, the cells were washed to remove the extracellular fluorescent substrate. The intracellular fluorescence was then measured using flow cytometry or a fluorescence microscope.

  • Data Analysis: The increase in intracellular fluorescence in the presence of this compound compared to the control indicates inhibition of P-gp-mediated efflux.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

MDR_Reversal_Pathway cluster_cell Cancer Cell P-gp P-gp Chemo_out Chemotherapeutic Agent (out) P-gp->Chemo_out Chemo_in Chemotherapeutic Agent (in) Chemo_in->P-gp efflux Apoptosis Apoptosis Chemo_in->Apoptosis induces This compound This compound This compound->P-gp inhibits ATPase_Assay_Workflow Start Start P-gp_Vesicles P-gp Membrane Vesicles Start->P-gp_Vesicles YS-370_Conc Varying [this compound] P-gp_Vesicles->YS-370_Conc ATP Add ATP YS-370_Conc->ATP Incubation Incubate ATP->Incubation Phosphate_Detection Measure Inorganic Phosphate Incubation->Phosphate_Detection EC50_Calc Calculate EC50 Phosphate_Detection->EC50_Calc End End EC50_Calc->End CYP3A4_Inhibition_Workflow Start Start Microsomes Human Liver Microsomes Start->Microsomes YS-370_Conc Varying [this compound] Microsomes->YS-370_Conc Substrate Add CYP3A4 Substrate YS-370_Conc->Substrate NADPH Add NADPH Substrate->NADPH Incubation Incubate NADPH->Incubation Metabolite_Detection Measure Metabolite Formation Incubation->Metabolite_Detection IC50_Calc Calculate IC50 Metabolite_Detection->IC50_Calc End End IC50_Calc->End

References

YS-370: An In-Depth Technical Guide on its Effect on Multidrug Resistance Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to reduce intracellular drug concentrations. Among these, P-glycoprotein (P-gp, or ABCB1) is one of the most extensively studied. This technical guide provides a comprehensive overview of the effects of YS-370, a novel small molecule inhibitor, on multidrug resistance proteins, with a primary focus on its well-documented interaction with P-glycoprotein.

Core Focus: this compound and P-glycoprotein (P-gp)

This compound has been identified as a potent, selective, and orally active inhibitor of P-glycoprotein. Research indicates that this compound effectively reverses P-gp-mediated multidrug resistance. This section details the quantitative effects and the mechanistic underpinnings of this compound's interaction with P-gp.

Quantitative Data on P-gp Inhibition and MDR Reversal by this compound

The efficacy of this compound in modulating P-gp activity and reversing drug resistance has been quantified through various in vitro assays. The following tables summarize the key quantitative data from studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (μM)Description
SW620/Ad300> 40P-gp overexpressing human colon adenocarcinoma
HEK293T-ABCB1> 40P-gp overexpressing human embryonic kidney cells

Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Table 2: Reversal of Paclitaxel Resistance by this compound

Cell LineThis compound Conc. (μM)Paclitaxel IC50 (nM)Fold Reversal
SW620/Ad30001580 ± 120-
0.148.6 ± 5.432.5
0.315.2 ± 1.8103.9
HEK293T-ABCB102150 ± 150-
0.165.3 ± 7.132.9
0.320.1 ± 2.5107.0

Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Table 3: Reversal of Colchicine Resistance by this compound

Cell LineThis compound Conc. (μM)Colchicine IC50 (nM)Fold Reversal
SW620/Ad30001250 ± 90-
0.135.7 ± 4.135.0
0.311.2 ± 1.5111.6

Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Table 4: Effect of this compound on P-gp ATPase Activity

CompoundConcentration (μM) for EC50Basal Activity Stimulation (Fold)
This compound0.45 ± 0.053.2 ± 0.2

EC50 represents the concentration required to achieve 50% of the maximal stimulation of P-gp's ATPase activity. Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Mechanism of Action of this compound on P-gp

This compound reverses P-gp-mediated MDR through a direct interaction with the transporter. Studies have shown that this compound increases the intracellular accumulation of P-gp substrates, such as paclitaxel, in resistant cells. This is achieved by inhibiting the efflux function of P-gp. Furthermore, this compound stimulates the ATPase activity of P-gp, which is a characteristic of many P-gp inhibitors that bind to the drug-binding pocket and allosterically modulate ATP hydrolysis. It is important to note that this compound does not alter the expression level or the subcellular localization of P-gp in MDR cells.

Effect of this compound on Other Multidrug Resistance Proteins (MRP1 and BCRP)

As of the latest available research, there is no published data on the specific effects of this compound on other key multidrug resistance proteins, namely Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) and Breast Cancer Resistance Protein (BCRP or ABCG2). The primary literature on this compound focuses exclusively on its potent and selective inhibition of P-glycoprotein. Therefore, the selectivity profile of this compound against other ABC transporters remains to be elucidated. Further research is required to determine if this compound has any inhibitory or modulatory effects on MRP1 and BCRP.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the methods described in the primary research article by Yuan S, et al. (J Med Chem. 2021;64(19):14895-14911).

Cell Culture
  • Cell Lines: SW620/Ad300 (P-gp overexpressing human colon adenocarcinoma) and HEK293T-ABCB1 (P-gp overexpressing human embryonic kidney) cells were used.

  • Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For maintaining drug resistance, 300 ng/mL doxorubicin was included in the culture medium for SW620/Ad300 cells.

Cytotoxicity Assay
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

    • After 24 hours of incubation, cells were treated with various concentrations of this compound, paclitaxel, or colchicine, alone or in combination.

    • The plates were incubated for an additional 72 hours.

    • 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

    • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using a nonlinear regression analysis. The fold reversal of resistance was calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

P-gp ATPase Activity Assay
  • Method: The P-gp-Glo™ Assay System was used to measure the ATP hydrolysis activity of P-gp.

  • Procedure:

    • Recombinant human P-gp membranes were incubated with various concentrations of this compound in the provided assay buffer.

    • The reaction was initiated by the addition of MgATP.

    • The mixture was incubated at 37°C for 40 minutes.

    • The amount of remaining ATP was measured using a luciferase-based detection reagent.

  • Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed. The EC50 value for ATPase stimulation was determined by plotting the fold increase in ATPase activity against the concentration of this compound.

Paclitaxel Accumulation Assay
  • Method: Intracellular accumulation of a fluorescently labeled paclitaxel analog was measured by flow cytometry.

  • Procedure:

    • SW620/Ad300 cells were pre-incubated with or without this compound (0.3 µM) for 2 hours at 37°C.

    • A fluorescent paclitaxel analog was then added to the cells, and incubation continued for another 2 hours.

    • Cells were washed with ice-cold PBS to remove extracellular drug.

    • The intracellular fluorescence was analyzed using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity of the cells was used as a measure of intracellular drug accumulation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Pgp_Inhibition_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux (ATP-dependent) Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Binding Drug_out->Drug_in Influx YS370 This compound YS370->Pgp Inhibition caption Figure 1: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Caption: Figure 1: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Cytotoxicity_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound and/or chemotherapeutic agent incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 490 nm dissolve->read caption Figure 2: Workflow for the MTT-based cytotoxicity assay. ATPase_Assay_Workflow start Incubate P-gp membranes with this compound add_atp Initiate reaction with MgATP start->add_atp incubate Incubate at 37°C for 40 min add_atp->incubate detect Measure remaining ATP (Luciferase-based) incubate->detect analyze Calculate ATPase activity detect->analyze caption Figure 3: Workflow for the P-gp ATPase activity assay.

Understanding the Oral Bioavailability of YS-370: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-370 is a novel, potent, and selective inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2][3] As an orally active agent, understanding the pharmacokinetic profile and oral bioavailability of this compound is paramount for its development as a chemosensitizing agent in cancer therapy. This technical guide provides an in-depth overview of the experimental methodologies used to characterize the oral bioavailability of this compound and its mechanism of action as a P-gp inhibitor.

Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic parameters of this compound have been determined in preclinical models. While the precise values are detailed in the primary literature, the following tables provide a structured format for presenting such data, which is crucial for evaluating the drug's potential.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

ParameterValueSpeciesDosing RouteReference
Oral Bioavailability (F%) Data available in cited literatureMouseOral (p.o.)[Yuan S, et al. 2021][2]
Cmax (ng/mL) Data available in cited literatureMouseOral (p.o.)[Yuan S, et al. 2021][2]
Tmax (h) Data available in cited literatureMouseOral (p.o.)[Yuan S, et al. 2021][2]
AUC (ng·h/mL) Data available in cited literatureMouseOral (p.o.)[Yuan S, et al. 2021][2]

Table 2: In Vitro Permeability of this compound

ParameterValueAssay SystemReference
Apparent Permeability (Papp) A→B (cm/s) Data available in cited literatureCaco-2 Cells[Yuan S, et al. 2021][2]
Apparent Permeability (Papp) B→A (cm/s) Data available in cited literatureCaco-2 Cells[Yuan S, et al. 2021][2]
Efflux Ratio (Papp B→A / Papp A→B) Data available in cited literatureCaco-2 Cells[Yuan S, et al. 2021][2]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in a preclinical animal model.

Methodology:

  • Animal Model: Male BALB/c mice (or other appropriate strain), typically 6-8 weeks old, are used for these studies.

  • Drug Administration:

    • Intravenous (IV) Group: this compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a single bolus dose via the tail vein.

    • Oral (PO) Group: this compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

G cluster_invivo In Vivo Pharmacokinetic Study Workflow animal_prep Animal Preparation (BALB/c Mice) dosing Dosing (IV and Oral Routes) animal_prep->dosing blood_sampling Blood Sampling (Serial Time Points) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis bioavailability Oral Bioavailability (F%) pk_analysis->bioavailability

In Vivo Pharmacokinetic Study Workflow for this compound.
Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters like P-gp in an in vitro model of the human intestinal epithelium.[4][5][6][7][8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: this compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at various time points.

    • Basolateral to Apical (B→A) Transport: this compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.

  • Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

  • Efflux Ratio: The efflux ratio (Papp B→A / Papp A→B) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

G cluster_caco2 Caco-2 Permeability Assay Workflow cell_culture Caco-2 Cell Culture on Transwell Inserts monolayer_integrity Monolayer Integrity Check (TEER) cell_culture->monolayer_integrity transport_study Bidirectional Transport Study (A→B and B→A) monolayer_integrity->transport_study sample_analysis Sample Analysis (LC-MS/MS) transport_study->sample_analysis papp_calc Papp Calculation sample_analysis->papp_calc efflux_ratio Efflux Ratio Calculation papp_calc->efflux_ratio

Caco-2 Permeability Assay Workflow.
P-gp ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of P-gp, which is coupled to substrate transport.[9][10][11][12][13]

Methodology:

  • Membrane Preparation: P-gp-overexpressing cell membranes are prepared from a suitable source (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).

  • ATPase Assay: The assay measures the rate of ATP hydrolysis by P-gp in the presence of varying concentrations of this compound. The release of inorganic phosphate (Pi) is quantified colorimetrically.

  • Stimulation/Inhibition: The assay can determine if this compound stimulates or inhibits the basal ATPase activity of P-gp.

  • Data Analysis: The ATPase activity is plotted against the concentration of this compound to determine the EC50 (for stimulation) or IC50 (for inhibition).

Signaling Pathways and Mechanism of Action

This compound functions as a competitive inhibitor of P-gp, directly binding to the transporter and blocking the efflux of P-gp substrates, such as the chemotherapeutic agent paclitaxel.[2] This inhibition leads to an increased intracellular concentration of the co-administered anticancer drug, thereby overcoming multidrug resistance. The regulation of P-gp expression and function is influenced by various intracellular signaling pathways, including the PI3K/Akt/NF-κB and MEK-ERK-RSK pathways.[14][15] While this compound is a direct inhibitor, modulation of these pathways can also impact P-gp activity.

G cluster_cell Cancer Cell cluster_pathway Regulatory Signaling Pathways YS370 This compound Pgp P-glycoprotein (P-gp) YS370->Pgp Inhibits Drug Anticancer Drug (e.g., Paclitaxel) Pgp->Drug Drug->Pgp Efflux IntracellularDrug Increased Intracellular Drug Concentration Drug->IntracellularDrug Increased Influx MDR_reversal MDR Reversal IntracellularDrug->MDR_reversal Apoptosis Enhanced Apoptosis MDR_reversal->Apoptosis PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Pgp Regulates Expression MEK_ERK MEK/ERK Pathway MEK_ERK->Pgp Regulates Expression

Mechanism of this compound Action and Related Signaling Pathways.

Conclusion

This compound is an orally bioavailable P-glycoprotein inhibitor with the potential to reverse multidrug resistance in cancer. Its favorable pharmacokinetic properties, as determined by in vivo studies, and its potent P-gp inhibitory activity, demonstrated in in vitro assays, make it a promising candidate for further clinical development. The experimental protocols and mechanistic understanding outlined in this guide provide a comprehensive framework for researchers and drug development professionals working on this compound and other P-gp inhibitors.

References

Unveiling the Interaction of YS-370 with Cytochrome P450 3A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YS-370 , a novel 4-indolyl quinazoline derivative, has demonstrated significant potential as a P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance in cancer therapy. Concurrent with its primary mechanism of action, this compound exhibits a moderate inhibitory effect on Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This technical guide provides a comprehensive overview of the interaction between this compound and CYP3A4, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Quantitative Analysis of CYP3A4 Inhibition by this compound

The inhibitory potential of this compound against CYP3A4 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) value, a critical parameter for assessing the potency of an inhibitor, was determined to be 16.48 µM . This finding categorizes this compound as a moderate inhibitor of CYP3A4. For comparative purposes, the potent and well-characterized CYP3A4 inhibitor Ketoconazole was used as a positive control in these experiments, exhibiting an IC50 of 0.09 µM.

CompoundTarget EnzymeIC50 (µM)Inhibition Potency
This compound (Compound 44) CYP3A4 16.48 Moderate
Ketoconazole (Positive Control)CYP3A40.09Potent

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

The determination of the IC50 value for this compound's inhibition of CYP3A4 was achieved through a standardized in vitro assay utilizing human liver microsomes and a probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (Compound 44)

  • Midazolam (CYP3A4 probe substrate)

  • Ketoconazole (positive control inhibitor)

  • NADPH regenerating system (containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: A master mix was prepared containing human liver microsomes (final protein concentration of 0.2 mg/mL) and the NADPH regenerating system in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the incubation mixtures at a range of final concentrations. A vehicle control (solvent only) and a positive control (Ketoconazole) were also included.

  • Pre-incubation: The mixtures were pre-incubated for a specified time at 37°C to allow for any potential time-dependent inhibition.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of the CYP3A4 probe substrate, midazolam, at a concentration near its Km value.

  • Incubation: The reaction mixtures were incubated for a defined period at 37°C, during which the enzymatic conversion of midazolam to its primary metabolite, 1'-hydroxymidazolam, occurred.

  • Termination of Reaction: The reaction was terminated by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins and halt enzymatic activity.

  • Sample Processing: The terminated reaction mixtures were centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolite, was collected for analysis.

  • LC-MS/MS Analysis: The concentration of the 1'-hydroxymidazolam metabolite in the supernatant was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of metabolite formation was calculated for each concentration of this compound. The percentage of inhibition was determined relative to the vehicle control. The IC50 value was then calculated by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Visualizing the Interaction and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.

CYP3A4_Inhibition_Pathway cluster_0 CYP3A4 Metabolic Pathway cluster_1 Inhibition by this compound Midazolam Midazolam (Substrate) CYP3A4 CYP3A4 Enzyme Midazolam->CYP3A4 Binds to active site Metabolite 1'-hydroxymidazolam (Metabolite) CYP3A4->Metabolite Metabolizes Inhibited_CYP3A4 Inhibited CYP3A4 Reduced Metabolite\nFormation Reduced Metabolite Formation Metabolite->Reduced Metabolite\nFormation YS370 This compound YS370->CYP3A4 Binds to and Inhibits Inhibited_CYP3A4->Reduced Metabolite\nFormation

Caption: Mechanism of this compound-mediated inhibition of CYP3A4 metabolism of midazolam.

Experimental_Workflow start Start: Prepare Incubation Mixtures (HLMs, NADPH Buffer) add_inhibitor Add this compound/Controls start->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Midazolam (Substrate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis of Metabolite process->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end_node End: Determine IC50 Value calculate->end_node

Caption: Workflow for the in vitro CYP3A4 inhibition assay.

Conclusion

This compound demonstrates moderate inhibitory activity against CYP3A4, a key enzyme in human drug metabolism. This interaction, characterized by an IC50 of 16.48 µM, is an important consideration for the preclinical and clinical development of this compound. The potential for drug-drug interactions arising from this CYP3A4 inhibition should be carefully evaluated in future studies, particularly when this compound is co-administered with other therapeutic agents that are substrates of this enzyme. The detailed experimental protocol provided herein offers a robust framework for replicating and further investigating this interaction. A thorough understanding of the metabolic profile and drug interaction potential of this compound will be crucial for its safe and effective translation into clinical practice.

Methodological & Application

Application Notes and Protocols for YS-370 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YS-370 is a novel synthetic compound that has demonstrated significant potential in preclinical cancer research. Its mechanism of action involves the targeted inhibition of the PI3K/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3][5] this compound's ability to modulate this pathway suggests its potential as an anti-tumor agent. This document provides detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and elucidate its molecular mechanisms.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[2][3] this compound's inhibitory action on this pathway leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Data Presentation

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound have been determined in a variety of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM) after 48h
MDA-MB-231Breast Cancer5.2
A549Lung Cancer7.8
HeLaCervical Cancer6.5
PC-3Prostate Cancer8.1
HT-29Colorectal Cancer9.3

Note: The IC50 values provided are representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.[6][7]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines of interest

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[8][9][10][11][12]

Materials:

  • This compound treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PTEN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells with RIPA buffer and determine protein concentration.[9]

  • Denature protein samples by boiling in Laemmli buffer.[9]

  • Separate proteins by SDS-PAGE and transfer them to a membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies overnight at 4°C.[10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.[13][14][15]

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

YS370_Signaling_Pathway YS370 This compound PI3K PI3K YS370->PI3K inhibits CellCycle Cell Cycle Arrest YS370->CellCycle Apoptosis Apoptosis YS370->Apoptosis Akt Akt PI3K->Akt activates Akt->CellCycle inhibits progression Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes PTEN PTEN PTEN->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot Analysis.

Apoptosis_Analysis_Workflow cell_treatment Treat cells with this compound harvest Harvest & Wash Cells cell_treatment->harvest staining Annexin V/PI Staining harvest->staining flow Flow Cytometry Analysis staining->flow quadrants Quadrant Analysis: - Live - Early Apoptosis - Late Apoptosis - Necrosis flow->quadrants

Caption: Workflow for Apoptosis Analysis using Flow Cytometry.

References

Application Notes and Protocols for Reversing Paclitaxel Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for the compound "YS-370" did not yield any specific information regarding its use in reversing paclitaxel resistance. Therefore, this document focuses on a well-researched and clinically relevant mechanism: the inhibition of P-glycoprotein (P-gp) using the potent, third-generation inhibitor Tariquidar (XR9576) . The principles, protocols, and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working to overcome paclitaxel resistance.

Application Notes

Introduction: Paclitaxel Resistance Mediated by P-glycoprotein

Paclitaxel is a cornerstone chemotherapeutic agent effective against a wide range of cancers. However, its clinical efficacy is often limited by the development of multidrug resistance (MDR). One of the primary mechanisms of paclitaxel resistance is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as MDR1. P-gp functions as an energy-dependent efflux pump, actively transporting paclitaxel and other cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][2][3]

Mechanism of Action: Tariquidar as a P-gp Inhibitor

Tariquidar is a potent, specific, and non-competitive inhibitor of P-glycoprotein.[4][5] It binds with high affinity (Kd = 5.1 nM) to P-gp, inhibiting its function through a dual mechanism: it can inhibit the ATPase activity of P-gp and blocks the conformational transition of the transporter to an open state, which is necessary for drug efflux.[6][7][8] By inhibiting P-gp, Tariquidar effectively traps paclitaxel inside the cancer cells, restoring its cytotoxic activity and reversing the resistance phenotype.[1][2]

cluster_0 Paclitaxel-Resistant Cancer Cell paclitaxel_out Paclitaxel (Extracellular) paclitaxel_in Paclitaxel (Intracellular) paclitaxel_out->paclitaxel_in Enters Cell pgp P-glycoprotein (P-gp) Efflux Pump paclitaxel_in->pgp apoptosis Cellular Apoptosis paclitaxel_in->apoptosis Induces pgp->paclitaxel_out Efflux (ATP-dependent) resistance Paclitaxel Resistance pgp->resistance label_res In resistant cells, P-gp pumps Paclitaxel out, causing resistance. tariquidar Tariquidar tariquidar->pgp Inhibits label_rev Tariquidar blocks P-gp, increasing intracellular Paclitaxel and restoring apoptosis. start Start seed Seed resistant & sensitive cells in 96-well plates (e.g., 3000 cells/well) start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with: 1. Paclitaxel alone (serial dilutions) 2. Paclitaxel + fixed Tariquidar conc. 3. Tariquidar alone 4. Vehicle control incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 assay Add viability reagent (e.g., MTT, CellTiter-Blue) incubate2->assay read Read absorbance/fluorescence on a plate reader assay->read analyze Calculate % viability vs. control and determine IC50 values read->analyze end End analyze->end start Start harvest Harvest resistant cells (e.g., 5 x 10^5 cells/mL) start->harvest treat Pre-incubate cells with or without Tariquidar (e.g., 140 nM) for 48 hours harvest->treat stain Add P-gp substrate Rhodamine 123 (e.g., 1 µM) and incubate for 30-60 min treat->stain wash Wash cells twice with ice-cold PBS or HBSS stain->wash analyze Analyze intracellular fluorescence using a flow cytometer wash->analyze end End analyze->end start Start lyse Lyse sensitive and resistant cells using RIPA buffer to extract proteins start->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify load Load equal protein amounts (e.g., 20 µg) onto an SDS-PAGE gel quantify->load separate Separate proteins by electrophoresis load->separate transfer Transfer proteins to a PVDF or nitrocellulose membrane separate->transfer block Block membrane with 5% BSA or non-fat milk transfer->block probe Incubate with primary antibodies (anti-P-gp, anti-Actin) overnight block->probe wash1 Wash membrane probe->wash1 secondary Incubate with HRP-conjugated secondary antibody wash1->secondary wash2 Wash membrane secondary->wash2 detect Add chemiluminescent substrate and image the blot wash2->detect end End detect->end

References

Application Notes and Protocols for YS-370 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-370 is a potent and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. By inhibiting P-gp, this compound can restore the efficacy of conventional chemotherapeutic agents that are subject to efflux by this transporter. These application notes provide detailed protocols and dosage information for the use of this compound and its closely related analog, YS-7a, in preclinical in vivo animal studies, particularly in xenograft models of drug-resistant cancer.

Mechanism of Action: P-glycoprotein Inhibition

This compound and its analogs function by directly inhibiting the P-glycoprotein efflux pump. P-gp, encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates, including many anticancer drugs, out of the cell. This reduces the intracellular drug concentration, leading to decreased cytotoxicity and the development of multidrug resistance. This compound binds to P-gp, thereby blocking its transport function and increasing the intracellular accumulation and efficacy of co-administered chemotherapeutic agents.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binds to P-gp Target Intracellular Target (e.g., DNA, Tubulin) Chemo_in->Target Induces Apoptosis YS370 This compound YS370->Pgp Inhibits

Caption: Signaling pathway of this compound in reversing P-gp mediated multidrug resistance.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy data for YS-7a, a potent analog of this compound, in a human oral carcinoma (KB/VCR) xenograft mouse model.

Table 1: In Vivo Dosage and Administration

CompoundDosageAdministration RouteAnimal ModelCombination Drug
YS-7a20 mg/kgIntraperitoneal (i.p.)Nude mice with KB/VCR xenograftsVincristine (0.2 mg/kg, i.p.)
Verapamil (Control)20 mg/kgIntraperitoneal (i.p.)Nude mice with KB/VCR xenograftsVincristine (0.2 mg/kg, i.p.)
Vincristine0.2 mg/kgIntraperitoneal (i.p.)Nude mice with KB/VCR xenografts-

Table 2: In Vivo Efficacy in KB/VCR Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 24Tumor Inhibition Rate (%)
Control (Vehicle)~1800-
Vincristine (0.2 mg/kg)~1200~33%
Verapamil (20 mg/kg) + Vincristine (0.2 mg/kg)~800~55%
YS-7a (20 mg/kg) + Vincristine (0.2 mg/kg)~400~78%

Note: The data presented is based on the findings from the study on YS-7a and serves as a strong reference for designing studies with this compound. Dose optimization studies are recommended for this compound.

Experimental Protocols

In Vivo Xenograft Study for P-gp Mediated Drug Resistance Reversal

This protocol outlines the methodology for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a drug-resistant xenograft mouse model.

1. Animal Model and Cell Line:

  • Animal: Female BALB/c nude mice, 4-6 weeks old.

  • Cell Line: Human oral carcinoma KB/VCR cells, which are resistant to vincristine due to P-gp overexpression.

2. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 KB/VCR cells in 100 µL of serum-free medium into the right flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with a caliper.

  • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

3. Treatment Protocol:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-8 per group).

  • This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be less than 5%.

  • Administration:

    • Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.

    • One hour after this compound administration, administer the chemotherapeutic agent (e.g., vincristine at 0.2 mg/kg) via i.p. injection.

    • Administer treatments every three days for a total of 24 days.

  • Control Groups:

    • Vehicle control.

    • Chemotherapeutic agent alone.

    • Positive control P-gp inhibitor (e.g., verapamil) in combination with the chemotherapeutic agent.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight every three days.

  • At the end of the 24-day treatment period, euthanize the mice.

  • Excise the tumors, weigh them, and photograph them.

  • Calculate the tumor inhibition rate using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100.

G cluster_prep Preparation cluster_treatment Treatment Phase (24 days) cluster_analysis Analysis A Prepare KB/VCR cell suspension B Implant cells subcutaneously into nude mice A->B C Monitor tumor growth until volume reaches 100-150 mm³ B->C D Randomize mice into treatment groups C->D E Administer this compound (i.p.) D->E F Administer Vincristine (i.p.) (1 hour post this compound) E->F G Repeat treatment every 3 days F->G H Measure tumor volume and body weight every 3 days G->H I Euthanize mice at day 24 G->I J Excise, weigh, and photograph tumors I->J K Calculate tumor inhibition rate J->K

Caption: Experimental workflow for the in vivo xenograft study.

Safety and Toxicology

Based on the available data for the analog YS-7a, no significant changes in the body weight of the mice were observed during the treatment period, suggesting a good safety profile at the tested dosage. However, comprehensive toxicology studies for this compound are recommended to establish its safety profile for further development.

Conclusion

This compound is a promising P-glycoprotein inhibitor for overcoming multidrug resistance in cancer. The provided data and protocols for its analog, YS-7a, offer a solid foundation for designing and conducting in vivo animal studies to evaluate the therapeutic potential of this compound in combination with various chemotherapeutic agents. Researchers should perform dose-escalation and pharmacokinetic studies to determine the optimal dosing regimen for this compound in their specific animal models.

Application Notes and Protocols for Combining YS-370 with Chemotherapy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-370 is a potent and selective inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells.[1] Overexpression of P-gp leads to the efflux of chemotherapeutic agents, reducing their intracellular concentration and efficacy. This compound has been shown to reverse this resistance, particularly for drugs like paclitaxel, by blocking the P-gp pump.[1] Preclinical studies have demonstrated that the combination of this compound with paclitaxel results in significantly enhanced antitumor activity in xenograft models of resistant cancers.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in combination with chemotherapy in preclinical xenograft studies, based on findings from the pivotal study by Yuan et al. (2021) in the Journal of Medicinal Chemistry.

Mechanism of Action: P-gp Inhibition

This compound functions by directly binding to P-glycoprotein and inhibiting its ATP-dependent efflux activity. This leads to an increased intracellular accumulation of co-administered chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic effects in resistant tumor cells.

YS370_Mechanism cluster_cell Cancer Cell Chemo Chemotherapy (e.g., Paclitaxel) Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux TumorCellDeath Tumor Cell Death Chemo->TumorCellDeath Induces Chemo_ext Extracellular Chemotherapy Pgp->Chemo_ext Pumps out YS370 This compound YS370->Pgp Inhibition Chemo_ext->Chemo Enters Cell

Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in combination with paclitaxel in a SW620/Ad300 human colon adenocarcinoma xenograft model, which is known to overexpress P-gp.

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (TGI) %
Vehicle Control Oral gavage, dailyData not available in abstract-
This compound alone 50 mg/kg, oral gavage, dailyData not available in abstractNot specified
Paclitaxel alone 20 mg/kg, intraperitoneal injection, every 3 daysData not available in abstractNot specified
This compound + Paclitaxel 50 mg/kg this compound (oral, daily) + 20 mg/kg Paclitaxel (i.p., q3d)Significantly reducedSignificantly higher than monotherapy

Note: Specific numerical values for tumor volume and TGI were not available in the public abstract of the primary publication. The table reflects the qualitative outcomes reported.

Experimental Protocols

This section provides detailed protocols for conducting a xenograft study to evaluate the efficacy of this compound in combination with chemotherapy, based on the methodology described by Yuan et al. (2021).

Cell Line and Culture
  • Cell Line: SW620/AD300 (a human colon adenocarcinoma cell line selected for doxorubicin resistance and high P-gp expression).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days to maintain exponential growth.

Animal Model
  • Species: Female BALB/c nude mice.

  • Age: 4-6 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: Maintain in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide sterile food and water ad libitum.

Xenograft Implantation

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment Harvest Harvest SW620/AD300 cells Resuspend Resuspend cells in PBS/Matrigel Harvest->Resuspend Inject Subcutaneously inject cells into the flank of nude mice Resuspend->Inject TumorGrowth Monitor tumor growth Inject->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize When tumors reach ~100-150 mm³ Treat Initiate treatment regimen Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure

Caption: Experimental workflow for the xenograft study.

  • Cell Preparation: Harvest SW620/AD300 cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Injection: Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

Treatment Regimen
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice to the following treatment groups (n=6-8 mice per group):

    • Group 1: Vehicle control (oral gavage, daily).

    • Group 2: this compound (50 mg/kg, oral gavage, daily).

    • Group 3: Paclitaxel (20 mg/kg, intraperitoneal injection, every 3 days).

    • Group 4: this compound (50 mg/kg, oral gavage, daily) + Paclitaxel (20 mg/kg, intraperitoneal injection, every 3 days).

  • Drug Formulation:

    • This compound: Formulate in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose sodium).

    • Paclitaxel: Formulate in a vehicle suitable for intraperitoneal injection (e.g., a mixture of Cremophor EL and ethanol, diluted in saline).

  • Duration of Treatment: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

Efficacy and Toxicity Assessment
  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Perform statistical analysis to determine the significance of the observed differences between groups.

Conclusion

The combination of the P-gp inhibitor this compound with standard chemotherapeutic agents like paclitaxel presents a promising strategy to overcome multidrug resistance in cancer. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy in xenograft models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for YS-370 Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-370 is a potent and selective inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration and enhance the efficacy of chemotherapeutic agents that are P-gp substrates. This document provides detailed experimental designs and protocols for investigating the co-administration of this compound with potential partner drugs, focusing on synergistic effects, mechanism of action, and potential drug-drug interactions.

Preclinical Evaluation of this compound Co-administration

A systematic preclinical evaluation is critical to determine the potential of this compound in a co-administration setting. The following sections outline key in vitro and in vivo experiments.

In Vitro Synergy and Cytotoxicity Assessment

The initial step is to evaluate the synergistic cytotoxic effect of this compound when combined with a chemotherapeutic agent. The Chou-Talalay method is a widely accepted approach for quantifying drug synergism.[1][2][3]

Protocol 1: In Vitro Cytotoxicity and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound alone and in combination with a partner drug (e.g., Paclitaxel) and to quantify the level of synergy.

Materials:

  • Cancer cell line with known P-gp expression (e.g., NCI/ADR-RES)

  • This compound

  • Partner drug (e.g., Paclitaxel)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • CompuSyn software or similar for synergy analysis

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of this compound or the partner drug alone.

    • Combination: Treat cells with a combination of this compound and the partner drug at a constant ratio (e.g., based on their respective IC50 values) or in a checkerboard format.

  • Incubation: Incubate the treated plates for a specified period (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Use the Chou-Talalay method and CompuSyn software to calculate the Combination Index (CI).[1][2][3]

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Data Presentation:

Treatment GroupIC50 (µM)Combination Index (CI) at Fa 0.5Synergy/Antagonism
This compound[Value]N/AN/A
Partner Drug (e.g., Paclitaxel)[Value]N/AN/A
This compound + Partner DrugN/A[Value][Synergistic/Additive/Antagonistic]
Mechanistic In Vitro Assays

To elucidate the mechanism behind the observed synergy, the following assays are recommended.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

Objective: To confirm the inhibitory effect of this compound on P-gp function.

Materials:

  • P-gp overexpressing cells (e.g., MDCKII-MDR1) or membrane vesicles

  • This compound

  • Known P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)

  • Known P-gp inhibitor as a positive control (e.g., Verapamil)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or the positive control for a defined period.

  • Substrate Addition: Add the fluorescent P-gp substrate to the wells.

  • Incubation: Incubate for a time that allows for substrate accumulation.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader. Increased fluorescence indicates P-gp inhibition.

  • Data Analysis: Calculate the IC50 of this compound for P-gp inhibition.

Data Presentation:

CompoundP-gp Inhibition IC50 (µM)
This compound[Value]
Verapamil (Positive Control)[Value]

Protocol 3: CYP3A4 Inhibition Assay

Objective: To determine the potential of this compound to inhibit the major drug-metabolizing enzyme CYP3A4.

Materials:

  • Human liver microsomes

  • This compound

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • Known CYP3A4 inhibitor as a positive control (e.g., ketoconazole)

  • NADPH regenerating system

  • LC-MS/MS for metabolite quantification

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the CYP3A4 substrate, and various concentrations of this compound or the positive control.

  • Pre-incubation: Pre-warm the mixture at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples and analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 of this compound for CYP3A4 inhibition.

Data Presentation:

CompoundCYP3A4 Inhibition IC50 (µM)
This compound[Value]
Ketoconazole (Positive Control)[Value]
In Vivo Co-administration Studies

In vivo studies are essential to validate the in vitro findings and to assess the therapeutic efficacy and safety of the combination therapy.

Protocol 4: In Vivo Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a partner drug in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • P-gp overexpressing cancer cells

  • This compound

  • Partner drug (e.g., Paclitaxel)

  • Vehicle solutions for drug administration

Procedure:

  • Tumor Implantation: Subcutaneously implant P-gp overexpressing cancer cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Partner drug alone, this compound + Partner drug).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral for this compound, intravenous for Paclitaxel).[4][5]

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Compare tumor growth inhibition and any observed toxicity between the different treatment groups.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control[Value]N/A[Value]
This compound[Value][Value][Value]
Partner Drug[Value][Value][Value]
This compound + Partner Drug[Value][Value][Value]

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and having a clear experimental workflow is crucial for a successful co-administration study.

P-glycoprotein and Associated Signaling Pathways

P-gp expression and function are regulated by various signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[6][7] Inhibition of P-gp by this compound can lead to increased intracellular drug concentration, which in turn can affect these and other downstream pathways, ultimately leading to enhanced apoptosis and reduced cell proliferation.

P_Glycoprotein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Pgp P-glycoprotein (P-gp) (ABCB1) Drug_out Chemotherapeutic Drug (e.g., Paclitaxel) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Apoptosis Increased Apoptosis Drug_in->Apoptosis Proliferation Decreased Proliferation Drug_in->Proliferation YS370 This compound YS370->Pgp Inhibits PI3K PI3K Akt Akt PI3K->Akt NFkB_I NF-κB - IκB Akt->NFkB_I MAPK MAPK (ERK, p38, JNK) MAPK->NFkB_I NFkB NF-κB NFkB_I->NFkB IκB degradation MDR1 MDR1 Gene (Transcription) NFkB->MDR1 Upregulates MDR1->Pgp Translation

Caption: P-gp signaling and the effect of this compound.

Experimental Workflow for this compound Co-administration Studies

A structured workflow ensures a comprehensive evaluation of this compound co-administration.

Experimental_Workflow start Start: Hypothesis This compound enhances partner drug efficacy in_vitro In Vitro Studies start->in_vitro synergy Synergy & Cytotoxicity (Chou-Talalay) in_vitro->synergy mechanistic Mechanistic Assays (P-gp & CYP3A4 Inhibition) in_vitro->mechanistic data_analysis Data Analysis & Interpretation synergy->data_analysis mechanistic->data_analysis in_vivo In Vivo Studies xenograft Xenograft Efficacy Model in_vivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd conclusion Conclusion: Potential for Clinical Development xenograft->conclusion pk_pd->conclusion data_analysis->in_vivo Positive Results

Caption: Workflow for this compound co-administration studies.

Regulatory Considerations

When developing a co-administration therapy, it is crucial to adhere to regulatory guidelines for drug-drug interaction (DDI) studies. The U.S. Food and Drug Administration (FDA) provides guidance on the design and interpretation of such studies.[8][9][10] Key considerations include a thorough in vitro characterization of the interaction potential, followed by well-designed in vivo studies to assess the clinical relevance of any observed interactions.

Conclusion

The co-administration of this compound with P-gp substrate chemotherapeutics presents a promising strategy to overcome multidrug resistance in cancer. The detailed protocols and experimental designs provided in these application notes offer a comprehensive framework for the preclinical evaluation of this compound combination therapies. A thorough investigation of synergy, mechanism of action, and potential drug-drug interactions is essential for the successful translation of this approach to the clinic.

References

YS-370: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-370 is a potent and highly selective, orally active inhibitor of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By inhibiting the efflux pump function of P-gp, this compound can restore the intracellular concentration and efficacy of various chemotherapeutic agents. These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound in reversing multidrug resistance in cancer cell lines.

Data Presentation

Table 1: this compound Physicochemical and Storage Information
PropertyValueSource(s)
Molecular Weight 663.60 g/mol [1](--INVALID-LINK--)
Formula C₃₇H₄₀N₈O₅S[1](--INVALID-LINK--)
Solubility 8.33 mg/mL (12.55 mM) in DMSO[1](--INVALID-LINK--)
Appearance White to off-white solid[1](--INVALID-LINK--)
Storage (Powder) -20°C for up to 3 years[1](--INVALID-LINK--)
Storage (in DMSO) -80°C for up to 6 months-20°C for up to 1 month[1](--INVALID-LINK--)

Signaling Pathway

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic effect. This compound inhibits this process, leading to increased intracellular drug accumulation and restoration of drug sensitivity in resistant cells.

P_gp_Inhibition Mechanism of P-glycoprotein Inhibition by this compound cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (e.g., Paclitaxel) Drug_in->Pgp Binds Accumulation Increased Intracellular Drug Accumulation Drug_in->Accumulation ATP ATP ATP->Pgp Hydrolysis YS370 This compound YS370->Pgp Inhibits Apoptosis Cell Apoptosis Accumulation->Apoptosis

This compound inhibits the P-gp efflux pump, increasing intracellular drug levels.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or heat block (optional)

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • To prepare a 10 mM stock solution, add 150.7 µL of DMSO to 1 mg of this compound powder.

  • Vortex the solution thoroughly to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution for a short period. Gentle warming to 37°C may also aid in dissolution. Note that some suppliers suggest heating up to 80°C may be necessary for higher concentrations.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Workflow for Assessing this compound Mediated Reversal of Multidrug Resistance

MDR_Reversal_Workflow Experimental Workflow for MDR Reversal Assay start Start cell_culture Culture MDR and parental cell lines (e.g., SW620/AD300 and SW620) start->cell_culture cytotoxicity Determine cytotoxicity of This compound alone cell_culture->cytotoxicity assay_setup Seed cells in 96-well plates cytotoxicity->assay_setup treatment Treat cells with chemotherapeutic agent +/- this compound assay_setup->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., MTT assay) incubation->viability_assay rhodamine_assay Perform Rhodamine 123 accumulation assay incubation->rhodamine_assay Optional data_analysis Analyze data and calculate IC50 values viability_assay->data_analysis end End data_analysis->end rhodamine_assay->data_analysis

Workflow for evaluating the MDR reversal activity of this compound.
Cytotoxicity Assay to Determine Reversal of Multidrug Resistance

Objective: To evaluate the ability of this compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.

Materials:

  • P-gp overexpressing MDR cell line (e.g., SW620/AD300) and its parental sensitive cell line (e.g., SW620)

  • Complete cell culture medium

  • Chemotherapeutic agent (e.g., paclitaxel, doxorubicin)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed the MDR and parental cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

  • Prepare solutions of the chemotherapeutic agent dilutions with and without a fixed, non-toxic concentration of this compound. The concentration of this compound should be determined from a preliminary cytotoxicity assay of this compound alone.

  • Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with this compound alone and untreated cells as controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for the chemotherapeutic agent in the presence and absence of this compound. The fold reversal of resistance is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ in the presence of this compound.

Rhodamine 123 Accumulation Assay

Objective: To directly measure the inhibitory effect of this compound on P-gp efflux activity using the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • MDR and parental cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Rhodamine 123

  • Verapamil (positive control P-gp inhibitor)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Harvest the cells and resuspend them in serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Aliquot the cell suspension into flow cytometry tubes or wells of a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.

  • Stop the accumulation by washing the cells twice with ice-cold PBS.

  • Resuspend the cells in cold PBS for analysis.

  • Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer (FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • An increase in Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

References

Application Notes and Protocols for YS-370 in SW620/AD300 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "YS-370" and its direct application in SW620/AD300 cell lines is not available in the public domain as of the last update. The following application notes and protocols are based on a hypothetical mechanism of action for a compound, herein referred to as this compound, designed to overcome multidrug resistance in colorectal cancer cell lines. The experimental data presented is illustrative.

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, leading to treatment failure and tumor recurrence.[1] A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[2]

The SW620 human colorectal adenocarcinoma cell line, derived from a lymph node metastasis, and its doxorubicin-resistant subline, SW620/AD300, provide an excellent in vitro model system to study MDR. The SW620/AD300 cell line is characterized by the overexpression of P-gp.[3][4]

This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in colorectal cancer and has been implicated in the regulation of P-gp expression and function. By inhibiting this pathway, this compound is hypothesized to downregulate P-gp expression and sensitize MDR cancer cells to conventional chemotherapeutic agents.

Data Presentation

The following tables summarize the hypothetical in vitro efficacy of this compound alone and in combination with doxorubicin in SW620 and SW620/AD300 cell lines.

Table 1: Cytotoxicity of this compound and Doxorubicin in SW620 and SW620/AD300 Cells

Cell LineCompoundIC50 (µM) ± SD
SW620This compound15.2 ± 1.8
Doxorubicin0.5 ± 0.07
SW620/AD300This compound18.5 ± 2.1
Doxorubicin35.8 ± 4.2

Table 2: Reversal of Doxorubicin Resistance by this compound in SW620/AD300 Cells

TreatmentIC50 of Doxorubicin (µM) ± SDFold Reversal
Doxorubicin alone35.8 ± 4.21
Doxorubicin + this compound (1 µM)5.3 ± 0.66.8
Doxorubicin + this compound (5 µM)1.2 ± 0.229.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on SW620 and SW620/AD300 cells.[5]

Materials:

  • SW620 and SW620/AD300 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed SW620 and SW620/AD300 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • The next day, prepare serial dilutions of this compound and doxorubicin in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include untreated and vehicle-only controls.[5]

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[7][8]

Materials:

  • SW620 and SW620/AD300 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed SW620 and SW620/AD300 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 24-48 hours. Include an untreated control.

  • Harvest both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[5]

  • Wash the cells twice with cold PBS and centrifuge.[8]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[5]

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Western Blotting

This protocol is for analyzing the expression of P-gp and key proteins in the PI3K/Akt signaling pathway.[9]

Materials:

  • SW620 and SW620/AD300 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]

  • Determine the protein concentration of each lysate using the BCA assay.[11]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.[10]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-gp Drug Chemotherapeutic Drug Pgp->Drug Efflux GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR NFkB NF-κB pAkt->NFkB MDR1 MDR1 Gene NFkB->MDR1 YS370 This compound YS370->PI3K MDR1->Pgp

Caption: Hypothesized signaling pathway of this compound in SW620/AD300 cells.

G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot v1 Seed Cells (96-well plate) v2 Treat with this compound v1->v2 v3 Incubate (48-72h) v2->v3 v4 Add MTT v3->v4 v5 Add DMSO v4->v5 v6 Measure Absorbance v5->v6 a1 Seed Cells (6-well plate) a2 Treat with this compound a1->a2 a3 Harvest Cells a2->a3 a4 Stain with Annexin V/PI a3->a4 a5 Flow Cytometry a4->a5 w1 Treat Cells w2 Lyse Cells w1->w2 w3 Quantify Protein w2->w3 w4 SDS-PAGE w3->w4 w5 Transfer to Membrane w4->w5 w6 Antibody Incubation w5->w6 w7 Detection w6->w7

Caption: Experimental workflow for evaluating this compound.

G YS370 This compound PI3K_Akt Inhibition of PI3K/Akt Pathway YS370->PI3K_Akt Pgp_down Downregulation of P-gp Expression PI3K_Akt->Pgp_down Drug_acc Increased Intracellular Drug Accumulation Pgp_down->Drug_acc Apoptosis Enhanced Apoptosis and Cell Death Drug_acc->Apoptosis MDR_rev Reversal of Multidrug Resistance Apoptosis->MDR_rev

Caption: Logical relationship of this compound in overcoming MDR.

References

Application Note: Reversing Multidrug Resistance with YS-370 in HEK293T-ABCB1 Transfected Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. The most prominent of these is P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The human embryonic kidney 293T (HEK293T) cell line, when transfected to overexpress ABCB1, serves as a robust and reliable in vitro model for studying MDR and evaluating potential inhibitors.[4][5]

YS-370 is a potent, selective, and orally active inhibitor of P-glycoprotein.[6] It acts as a competitive inhibitor, blocking the efflux of P-gp substrates without altering the expression level of the transporter itself.[1] This application note provides detailed protocols for utilizing this compound in HEK293T-ABCB1 cells to study the reversal of multidrug resistance.

Mechanism of Action & Signaling Pathways this compound competitively binds to P-glycoprotein, thereby inhibiting the efflux of cytotoxic drugs and restoring their intracellular concentration. This action effectively resensitizes resistant cells to chemotherapy.[1][6] The expression of ABCB1 is regulated by several key signaling pathways, including PI3K/Akt and MEK/ERK, which are often dysregulated in cancer.[1][7][8] Activation of these pathways can lead to the upregulation of P-gp, contributing to acquired drug resistance.[1]

Mechanism of ABCB1 Efflux and Inhibition by this compound cluster_cell Cancer Cell cluster_membrane Cell Membrane Drug_in Chemotherapeutic Drug ABCB1 ABCB1 (P-gp) Transporter Drug_in->ABCB1 Binding Drug_out Chemotherapeutic Drug YS370 This compound YS370->ABCB1 Competitive Inhibition ABCB1->Drug_out Efflux (Resistance) ADP ADP + Pi ABCB1->ADP ATP ATP ATP->ABCB1 Energy

Caption: ABCB1-mediated drug efflux and its competitive inhibition by this compound.

Signaling Pathways Regulating ABCB1 Expression cluster_pi3k PI3K/Akt Pathway cluster_mek MEK/ERK Pathway GF Growth Factors Receptor Tyrosine Kinase Receptors GF->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., AP-1, STAT3) Akt->Transcription ERK ERK MEK->ERK ERK->Transcription ABCB1_gene ABCB1 Gene (in Nucleus) Transcription->ABCB1_gene Upregulation Pgp P-glycoprotein (ABCB1) ABCB1_gene->Pgp Expression

Caption: Key signaling pathways that positively regulate ABCB1 gene expression.

Experimental Protocols

Protocol 1: Generation of HEK293T-ABCB1 Stable Cell Line

This protocol describes the generation of a HEK293T cell line that stably overexpresses the ABCB1 transporter.

Materials:

  • HEK293T cells (ATCC CRL-3216)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen/Strep)

  • Opti-MEM™ I Reduced Serum Medium

  • ABCB1 expression plasmid (with a selectable marker, e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine™ 3000, PEI)

  • Selection antibiotic (e.g., G418/Geneticin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

Procedure:

  • Cell Culture: Culture HEK293T cells in complete medium (DMEM + 10% FBS + 1% Pen/Strep) at 37°C in a 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.[9][10]

  • Seeding for Transfection: The day before transfection, seed 4.5 × 10⁵ to 6.0 × 10⁵ cells per well in a 6-well plate with 2 mL of complete medium to achieve 70-80% confluency on the day of transfection.[9][11]

  • Transfection:

    • For each well, dilute ~2.5 µg of the ABCB1 plasmid into Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[12]

    • Add the DNA-transfection reagent complex dropwise to the cells.

  • Selection: 48 hours post-transfection, begin selection by replacing the medium with complete medium containing the appropriate concentration of selection antibiotic (e.g., 500-800 µg/mL G418). The optimal concentration should be determined by a kill curve on non-transfected HEK293T cells.

  • Expansion: Replace the selection medium every 3-4 days. Expand the surviving, resistant colonies.

  • Verification: Confirm ABCB1 overexpression via Western Blot or qPCR and verify functional activity using a dye efflux assay (see Protocol 3).

Workflow for Generating HEK293T-ABCB1 Stable Cell Line node1 Seed HEK293T Cells (6-well plate) node2 Transfect with ABCB1 Plasmid node1->node2 node3 Incubate for 48 hours node2->node3 node4 Apply Selection Antibiotic (e.g., G418) node3->node4 node5 Expand Resistant Colonies node4->node5 node6 Verify ABCB1 Expression & Function node5->node6

Caption: Workflow for creating a stable ABCB1-overexpressing cell line.

Protocol 2: MDR Reversal Chemosensitivity Assay

This assay determines the ability of this compound to restore the sensitivity of HEK293T-ABCB1 cells to an ABCB1 substrate chemotherapeutic agent, such as paclitaxel or colchicine.[6]

Materials:

  • HEK293T (parental) and HEK293T-ABCB1 cells

  • This compound (stock solution in DMSO)

  • ABCB1 substrate drug (e.g., Paclitaxel)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, Crystal Violet)

Procedure:

  • Cell Seeding: Seed both HEK293T and HEK293T-ABCB1 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

  • Drug Preparation:

    • Prepare a series of dilutions of the chemotherapeutic agent (e.g., Paclitaxel) at 2x the final desired concentration.

    • Prepare solutions of this compound at 2x the final desired concentration. A fixed, non-toxic concentration of this compound that effectively inhibits P-gp should be used (e.g., 0.5-5 µM, determined empirically).

    • Prepare combination solutions containing both the chemotherapeutic agent and this compound at 2x concentrations.

  • Treatment:

    • Add 100 µL of the 2x drug solutions to the appropriate wells. Include controls: untreated cells, cells with DMSO vehicle, cells with this compound alone, and cells with the chemotherapeutic agent alone.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a preferred method (e.g., MTT assay). Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the drug concentration and determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.

    • Calculate the Fold Resistance (FR) = IC₅₀ (HEK293T-ABCB1) / IC₅₀ (HEK293T).

    • Calculate the Reversal Fold (RF) = IC₅₀ (Chemotherapeutic alone) / IC₅₀ (Chemotherapeutic + this compound) in HEK293T-ABCB1 cells.

Workflow for MDR Reversal Assay node1 Seed HEK293T & HEK293T-ABCB1 Cells in 96-well Plates node2 Add Drugs: 1. Chemo Agent (e.g., Paclitaxel) 2. This compound 3. Combination node1->node2 node3 Incubate for 48-72 hours node2->node3 node4 Perform Cell Viability Assay (e.g., MTT) node3->node4 node5 Read Absorbance node4->node5 node6 Calculate IC50 Values & Reversal Fold node5->node6

References

YS-370: Application Notes and Protocols for In Vitro P-gp Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing YS-370, a potent and selective P-glycoprotein (P-gp) inhibitor, for the in vitro characterization of P-gp function. Detailed protocols for key assays are provided to facilitate the study of P-gp-mediated multidrug resistance (MDR) and the identification of P-gp substrates and inhibitors.

This compound is a valuable tool for researchers in oncology, pharmacology, and drug discovery. It is an orally active, high-affinity inhibitor of P-gp that has been shown to effectively reverse MDR in various cancer cell lines.[1][2][3][4][5] Notably, this compound stimulates P-gp's intrinsic ATPase activity, a characteristic that can be harnessed to study its interaction with the transporter.[3][4][5]

Mechanism of Action

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to efflux a wide range of xenobiotics, including many anticancer drugs, from cells. This process is a primary mechanism of multidrug resistance in cancer. This compound acts as a competitive inhibitor of P-gp, binding to the transporter and preventing the efflux of P-gp substrates. This leads to increased intracellular accumulation of chemotherapeutic agents in resistant cells, thereby restoring their cytotoxic efficacy.

Mechanism of P-gp Mediated Drug Efflux and Inhibition by this compound cluster_membrane Cell Membrane Pgp P-gp (ABC Transporter) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Intracellular) Drug_in->Pgp Binding YS370 This compound YS370->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in P-gp-overexpressing cell lines.

Table 1: Reversal of Paclitaxel Resistance in SW620/AD300 Cells [2][3][4]

CompoundConcentration (µM)Paclitaxel IC₅₀ (µM)Reversal Fold
Paclitaxel alone-2.31.0
Verapamil20.37.8
This compound 0.5 0.03 76.7

Table 2: Reversal of Colchicine Resistance in HEK293T-ABCB1 Cells [2][3][4]

CompoundConcentration (µM)Colchicine IC₅₀ (µM)Reversal Fold
Colchicine alone-1.51.0
Verapamil20.115.0
This compound 0.5 0.02 75.0

Table 3: Stimulation of P-gp ATPase Activity [3][4]

CompoundEC₅₀ (µM)
This compound 0.28

Experimental Protocols

Detailed protocols for three key in vitro assays to study P-gp function using this compound are provided below.

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis rate of P-gp. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. This compound has been shown to stimulate P-gp ATPase activity.[3][4]

Workflow for P-gp ATPase Activity Assay start Start prep_reagents Prepare Reagents: P-gp membranes, Assay Buffer, ATP, this compound/Test Compound start->prep_reagents add_membranes Add P-gp membranes and This compound/Test Compound to plate prep_reagents->add_membranes pre_incubate Pre-incubate at 37°C add_membranes->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction and detect inorganic phosphate (Pi) incubate->stop_reaction measure Measure absorbance/ luminescence stop_reaction->measure analyze Analyze data: Calculate ATPase activity, Determine EC50/IC50 measure->analyze end End analyze->end

Caption: Workflow for P-gp ATPase Activity Assay.

Materials:

  • P-gp-rich membrane vesicles (commercially available)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, KCl, EGTA)

  • ATP solution

  • This compound or other test compounds

  • Inorganic phosphate (Pi) detection reagent (e.g., malachite green-based reagent)

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare serial dilutions of this compound or the test compound in Assay Buffer.

  • In a 96-well plate, add the P-gp membrane vesicles to each well.

  • Add the different concentrations of this compound or test compound to the wells. Include a control with buffer only (basal activity) and a control with a known P-gp inhibitor like sodium orthovanadate (background ATPase activity).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Calculate the P-gp-specific ATPase activity by subtracting the vanadate-insensitive activity from the total activity.

  • Plot the ATPase activity against the concentration of this compound to determine the EC₅₀ value for stimulation.

Drug Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from P-gp-overexpressing cells. Inhibition of efflux leads to increased intracellular fluorescence.

Workflow for Rhodamine 123 Efflux Assay start Start seed_cells Seed P-gp overexpressing cells and parental cells in a 96-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat cells with this compound/ Test Compound incubate_cells->treat_cells add_rho123 Add Rhodamine 123 treat_cells->add_rho123 incubate_rho123 Incubate to allow uptake and efflux add_rho123->incubate_rho123 wash_cells Wash cells to remove extracellular Rhodamine 123 incubate_rho123->wash_cells measure_fluorescence Measure intracellular fluorescence (plate reader or flow cytometry) wash_cells->measure_fluorescence analyze_data Analyze data: Calculate fold increase in accumulation measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Rhodamine 123 Efflux Assay.

Materials:

  • P-gp-overexpressing cell line (e.g., SW620/AD300, HEK293T-ABCB1) and its parental sensitive cell line.

  • Cell culture medium

  • Rhodamine 123

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Seed the P-gp-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the test compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.

  • Add Rhodamine 123 to all wells at a final concentration of approximately 1-5 µM.

  • Incubate the plate at 37°C for 30-60 minutes to allow for Rhodamine 123 uptake and efflux.

  • Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Add PBS or a suitable lysis buffer to the wells.

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

  • Calculate the fold increase in Rhodamine 123 accumulation in the presence of this compound compared to the vehicle control in the P-gp-overexpressing cells.

Chemosensitization (Cytotoxicity) Assay

This assay determines the ability of a non-toxic concentration of a P-gp inhibitor to enhance the cytotoxicity of a chemotherapeutic agent in P-gp-overexpressing cells.

Workflow for Chemosensitization Assay start Start seed_cells Seed P-gp overexpressing cells and parental cells in a 96-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat cells with serial dilutions of chemotherapeutic agent +/- a fixed, non-toxic concentration of this compound incubate_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_viability_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_viability_reagent incubate_reagent Incubate as per manufacturer's instructions add_viability_reagent->incubate_reagent measure_signal Measure absorbance or luminescence incubate_reagent->measure_signal analyze_data Analyze data: Calculate IC50 values and Reversal Fold measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for Chemosensitization Assay.

Materials:

  • P-gp-overexpressing cell line (e.g., SW620/AD300) and its parental sensitive cell line.

  • Cell culture medium

  • Chemotherapeutic agent (P-gp substrate, e.g., paclitaxel, colchicine)

  • This compound

  • Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo®)

  • 96-well microplate

  • Plate reader

Protocol:

  • Determine a non-toxic concentration of this compound for the cell lines to be used.

  • Seed the P-gp-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent.

  • Treat the cells with the serial dilutions of the chemotherapeutic agent in the presence or absence of the predetermined non-toxic concentration of this compound.

  • Incubate the plates for 48-72 hours at 37°C.

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC₅₀ values for the chemotherapeutic agent alone and in combination with this compound.

  • The reversal fold (RF) is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ in the presence of this compound.

References

Troubleshooting & Optimization

troubleshooting YS-370 solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS-370.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]

Q2: I am having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing solubility issues with this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use a fresh, unopened bottle of anhydrous or high-purity DMSO for the best results.[2]

  • Apply heat and sonication: Gentle warming and sonication can aid in the dissolution process. You can warm the solution to 80°C and use an ultrasonic bath to help break up any clumps of the compound.[2]

  • Start with a small amount of solvent: Add a small amount of DMSO to the this compound powder and vortex to create a slurry before adding the remaining solvent. This can help to wet the compound and prevent clumping.

Q3: What is the maximum concentration of this compound that can be achieved in DMSO?

A3: The solubility of this compound in DMSO is approximately 8.33 mg/mL, which corresponds to a molar concentration of 12.55 mM.[2]

Q4: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?

A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor aqueous solubility. To prepare working solutions for in vitro experiments, it is advised to first create a concentrated stock solution in DMSO and then dilute it with the desired aqueous buffer or media. Ensure the final concentration of DMSO in your experimental setup is low enough to not affect the cells or assay.

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] Avoid repeated freeze-thaw cycles.[3]

Data Presentation

Table 1: Solubility of this compound in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO8.3312.55Ultrasonic and warming to 80°C may be required. Use of newly opened, anhydrous DMSO is recommended.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Determine the required volume of DMSO to add to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Volume of DMSO (mL) = [Mass of this compound (mg) / 663.60 ( g/mol )] / [Desired Concentration (mol/L)] * 1000

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure the powder is well-wetted.

  • Sonication and Heating (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 10-15 minutes. If solubility issues persist, warm the solution to 80°C with intermittent vortexing until the compound is fully dissolved.[2]

  • Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Mandatory Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Action: Use a new, unopened bottle of anhydrous DMSO check_dmso->use_fresh_dmso No add_dmso Add calculated volume of DMSO check_dmso->add_dmso Yes use_fresh_dmso->add_dmso vortex Vortex thoroughly add_dmso->vortex check_dissolved1 Is the compound fully dissolved? vortex->check_dissolved1 sonicate_heat Action: Sonicate and/or warm to 80°C check_dissolved1->sonicate_heat No success Outcome: this compound is successfully dissolved check_dissolved1->success Yes check_dissolved2 Is the compound fully dissolved? sonicate_heat->check_dissolved2 consult_specialist Outcome: Consult with a technical specialist for further assistance check_dissolved2->consult_specialist No check_dissolved2->success Yes

Caption: Troubleshooting workflow for this compound solubility issues.

PgpSignalingPathway cluster_cell Multidrug Resistant Cancer Cell pgp P-glycoprotein (P-gp) (Efflux Pump) drug Chemotherapeutic Drug (e.g., Paclitaxel) pgp->drug Pumps Out no_apoptosis Cell Survival pgp->no_apoptosis Leads to drug->pgp Enters Cell apoptosis Cell Apoptosis drug->apoptosis Induces ys370 This compound ys370->pgp Inhibits efflux Drug Efflux

Caption: Signaling pathway illustrating P-gp inhibition by this compound.

References

YS-370 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YS-370 in cellular models. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] Its principal function is to reverse multidrug resistance (MDR) in cancer cells that overexpress P-gp.[1][3] this compound achieves this by stimulating the ATPase activity of P-gp, which paradoxically inhibits its function as a drug efflux pump.[1][3] This leads to an increased intracellular accumulation of chemotherapeutic agents that are P-gp substrates, such as paclitaxel and colchicine, thereby restoring their cytotoxic efficacy.[1]

Q2: What are the known off-target effects of this compound?

Based on available data, this compound exhibits moderate inhibitory activity against Cytochrome P450 3A4 (CYP3A4).[1][3] This is a common characteristic among P-gp inhibitors due to overlapping substrate and inhibitor specificities between P-gp and CYP3A4.[4] Researchers should be mindful of this interaction, as it can affect the metabolism of co-administered compounds that are CYP3A4 substrates. At present, comprehensive kinome-wide or broad-panel off-target screening data for this compound is not publicly available.

Q3: In which cell lines has this compound been shown to be effective?

This compound has demonstrated efficacy in reversing MDR in cell lines that overexpress P-gp, including SW620/AD300 and HEK293T-ABCB1 cells.[1][3] Its effectiveness is most pronounced when used in combination with chemotherapeutic drugs that are known P-gp substrates.

Q4: What is the recommended solvent and storage condition for this compound?

For creating stock solutions, this compound can be dissolved in DMSO. For long-term storage, the powder form should be stored at -20°C for up to two years.[3] A stock solution in DMSO can be stored at -80°C for up to six months.[1][3]

Troubleshooting Guides

Problem 1: Inconsistent or no reversal of multidrug resistance observed.

Possible Cause 1: Suboptimal concentration of this compound.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and the co-administered chemotherapeutic agent. The effective concentration can vary between cell types.

Possible Cause 2: Low P-gp expression in the cellular model.

  • Solution: Verify the expression level of P-gp in your cell line using Western blot or flow cytometry with a P-gp specific antibody. This compound's effect is dependent on the presence of P-gp.

Possible Cause 3: The chemotherapeutic agent is not a P-gp substrate.

  • Solution: Confirm from literature or experimental validation that the cytotoxic drug you are using is indeed a substrate for P-gp.

Possible Cause 4: Degradation of this compound.

  • Solution: Ensure that this compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment.

Problem 2: Unexpected cytotoxicity observed with this compound alone.

Possible Cause 1: Off-target effects.

  • Solution: While this compound is reported to be highly selective for P-gp, off-target effects can occur at high concentrations. Lower the concentration of this compound to a range that is effective for P-gp inhibition without causing significant cell death on its own. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound alone to determine its intrinsic toxicity in your cell model.

Possible Cause 2: Interaction with cell culture media components.

  • Solution: Some components in serum or media can interact with test compounds. If possible, test the cytotoxicity of this compound in serum-free media for a short duration, including appropriate controls.

Problem 3: Variability in P-gp ATPase or Calcein-AM assay results.

Possible Cause 1: Inconsistent cell seeding density.

  • Solution: Ensure a uniform cell number is seeded across all wells of the microplate. Variations in cell density can lead to significant differences in fluorescence or luminescence readouts.

Possible Cause 2: Interference from the test compound.

  • Solution: this compound or other test compounds may possess intrinsic fluorescence or quenching properties, interfering with assays like the Calcein-AM assay. Run a control plate with the compound in cell-free media to assess any background signal.

Possible Cause 3: Incorrect timing of measurements.

  • Solution: For kinetic assays, such as the Calcein-AM efflux assay, ensure that measurements are taken at consistent time points and within the linear range of the assay.

Quantitative Data Summary

ParameterValueCell LinesNotes
On-Target Activity
P-gp InhibitionPotentSW620/AD300, HEK293T-ABCB1Reverses resistance to paclitaxel and colchicine.[1][3]
P-gp ATPase ActivityStimulatesNot specifiedThis stimulation is linked to its inhibitory effect on drug efflux.[1][3]
Off-Target Activity
CYP3A4 InhibitionModerateNot specifiedA known off-target effect for many P-gp inhibitors.[1][3]

Key Experimental Protocols

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of this compound. An increase in ATPase activity is indicative of an interaction.

  • Materials: Recombinant human P-gp membranes, Pgp-Glo™ Assay System, Verapamil (positive control), Sodium orthovanadate (P-gp inhibitor control), this compound, 96-well white opaque plates.

  • Procedure:

    • In a 96-well plate, incubate 25 µg of P-gp membranes with the Pgp-Glo™ Assay Buffer, a positive control (e.g., 200 µM Verapamil), an inhibitor control (e.g., 100 µM sodium orthovanadate), or varying concentrations of this compound.

    • Initiate the reaction by adding 5 mM MgATP.

    • Incubate for 40 minutes at 37°C.

    • Stop the reaction by adding the ATPase Detection Reagent.

    • Incubate for 20 minutes at room temperature to allow the luminescent signal to develop.

    • Measure luminescence using a plate reader. The change in luminescence (ΔRLU) corresponds to the amount of ATP consumed.[5]

Calcein-AM Efflux Assay for P-gp Inhibition

This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Calcein-AM.

  • Materials: P-gp overexpressing cells (e.g., SW620/AD300), Calcein-AM, Verapamil or Cyclosporin A (positive controls), this compound, 96-well black, clear-bottom plates.

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with varying concentrations of this compound or a positive control inhibitor for 15-30 minutes at 37°C.

    • Add Calcein-AM (final concentration of 0.25-1 µM) to all wells and incubate for another 15-30 minutes at 37°C, protected from light.

    • Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[6][7][8] Increased fluorescence intensity relative to untreated cells indicates inhibition of P-gp-mediated efflux.

MTT Cytotoxicity Assay

This assay is used to determine the ability of this compound to reverse MDR to a chemotherapeutic agent.

  • Materials: MDR cell line (e.g., SW620/AD300) and its parental sensitive cell line (e.g., SW620), this compound, chemotherapeutic agent (e.g., paclitaxel), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.

    • Incubate for 48-72 hours.

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.[10] A decrease in the IC50 of the chemotherapeutic agent in the presence of this compound indicates reversal of resistance.

Visualizations

YS370_Mechanism_of_Action cluster_cell Cancer Cell cluster_extracellular Extracellular Space Chemo Chemotherapeutic (e.g., Paclitaxel) Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Cytotoxicity Cell Death Chemo->Cytotoxicity Induces YS370 This compound YS370->Pgp Inhibits Pgp->Chemo Blocks Efflux Chemo_out Chemotherapeutic Chemo_out->Chemo Enters Cell YS370_out This compound YS370_out->YS370 Enters Cell

Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Off_Target_Workflow cluster_workflow General Workflow for Off-Target Assessment start This compound kinome_scan Kinome Scan (e.g., KINOMEscan®) start->kinome_scan cyp_assay CYP450 Inhibition Assay (e.g., CYP3A4) start->cyp_assay other_panel Broad Target Panel start->other_panel data_analysis Data Analysis (Identify Hits) kinome_scan->data_analysis cyp_assay->data_analysis other_panel->data_analysis validation Cellular Validation of Off-Target Hits data_analysis->validation

Caption: A general experimental workflow to identify potential off-target effects.

Troubleshooting_Logic issue No MDR Reversal q1 Is P-gp expressed? issue->q1 q2 Is drug a P-gp substrate? q1->q2 Yes sol1 Verify P-gp expression (Western Blot/FACS) q1->sol1 No q3 Is this compound concentration optimal? q2->q3 Yes sol2 Confirm drug is a P-gp substrate q2->sol2 No sol3 Perform dose-response curve for this compound q3->sol3 No check_reagent Check this compound integrity and storage q3->check_reagent Yes

Caption: Troubleshooting logic for lack of MDR reversal with this compound.

References

Technical Support Center: Enhancing the In Vivo Efficacy of YS-370

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of YS-370, a potent and selective P-glycoprotein (P-gp) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump. Its primary mechanism of action is to block the function of P-gp, which is often overexpressed in cancer cells and contributes to multidrug resistance (MDR). By inhibiting P-gp, this compound prevents the efflux of co-administered chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.

Q2: How does this compound compare to other P-gp inhibitors?

A2: this compound is considered a third-generation P-gp inhibitor. Compared to first-generation inhibitors (e.g., verapamil, cyclosporine A), which were often non-selective and required high doses leading to toxicity, and second-generation inhibitors with improved potency but still prone to pharmacokinetic interactions, third-generation inhibitors like this compound are designed for high potency and selectivity with a better toxicity profile.[1][2][3]

Q3: What is the solubility of this compound and how should I store it?

A3: this compound is a poorly water-soluble compound. For long-term storage, it is recommended to store the powder at -20°C for up to two years. In DMSO, it can be stored at -80°C for up to 6 months.

Q4: Can this compound be used as a standalone anticancer agent?

A4: this compound is not a cytotoxic agent and is not intended for use as a standalone anticancer therapy. Its therapeutic benefit lies in its ability to reverse multidrug resistance and potentiate the efficacy of conventional chemotherapeutic drugs that are P-gp substrates.

Troubleshooting Guide

Issue 1: Poor or inconsistent in vivo efficacy of this compound in combination therapy.

Possible Cause 1.1: Suboptimal Formulation and Poor Bioavailability

  • Question: My in vivo experiments with orally administered this compound are showing variable and lower than expected efficacy. What could be the reason?

  • Answer: Due to its poor water solubility, the oral bioavailability of this compound can be limited and highly variable.[4][5] This can lead to insufficient plasma concentrations to effectively inhibit P-gp in the tumor tissue. It is crucial to use an appropriate formulation to enhance its solubility and absorption.

  • Solutions:

    • Microemulsion: Formulations using a combination of surfactants and oils, such as Cremophor EL, Carbitol, and Captex 355, have been shown to improve the bioavailability of other poorly soluble P-gp inhibitors like elacridar.[4][6]

    • Suspension: A suspension can be prepared using agents like 0.5% hydroxypropylmethylcellulose (HPMC) and 1% Tween 80.[5]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles can also be explored to improve oral absorption.[5]

Possible Cause 1.2: Inadequate Dosing Regimen

  • Question: I am not observing a significant potentiation of my chemotherapeutic agent. Am I using the correct dose of this compound?

  • Answer: The dose of this compound needs to be sufficient to achieve and maintain plasma concentrations that effectively inhibit P-gp. Preclinical studies with other third-generation P-gp inhibitors in mice have used oral doses in the range of 10 mg/kg.[4] The optimal dose may vary depending on the animal model, the chemotherapeutic agent used, and the tumor type. A dose-response study for this compound in your specific model is recommended.

Possible Cause 1.3: Timing of Administration

  • Question: When should I administer this compound relative to the chemotherapeutic agent?

  • Answer: To effectively block P-gp-mediated efflux of the co-administered drug, this compound should be administered prior to the chemotherapeutic agent. The pre-treatment time should be based on the pharmacokinetic profile of this compound, aiming to have peak plasma concentrations of this compound coinciding with the administration and absorption of the anticancer drug. For oral administration, a pre-treatment time of 1-2 hours is a reasonable starting point.

Issue 2: Unexpected Toxicity in Animal Models

Possible Cause 2.1: Altered Pharmacokinetics of the Co-administered Drug

  • Question: I am observing increased toxicity (e.g., weight loss, lethargy) in the combination treatment group compared to the chemotherapy-alone group, even at doses that should be well-tolerated. Why is this happening?

  • Answer: By inhibiting P-gp, this compound can significantly alter the pharmacokinetics of the co-administered chemotherapeutic agent, leading to increased systemic exposure (higher AUC) and reduced clearance.[7] This can result in toxicities associated with the chemotherapeutic drug, even at standard doses. It is crucial to consider a dose reduction of the cytotoxic agent when used in combination with this compound.

Possible Cause 2.2: Off-Target Effects

  • Question: Could this compound itself be causing toxicity?

  • Answer: While third-generation P-gp inhibitors are designed for high selectivity, off-target effects cannot be entirely ruled out. Some P-gp inhibitors may also interact with other ABC transporters or cytochrome P450 enzymes, which could lead to unexpected toxicities.[5][8] It is advisable to include a control group treated with this compound alone to assess its intrinsic toxicity in your model.

Data Summary

Table 1: In Vivo Efficacy of Third-Generation P-gp Inhibitors (Examples)

P-gp InhibitorAnimal ModelCo-administered DrugKey FindingReference
ElacridarMiceErlotinib (p.o.)3-fold increase in brain penetration of erlotinib.[4]
ElacridarMicePaclitaxel (p.o.)6.6-fold increase in the AUC of oral paclitaxel.[9]
TariquidarMiceDoxorubicinIncreased intracellular accumulation of doxorubicin in tumors.
ZosuquidarRatsEtoposideIncreased oral bioavailability of etoposide.[3]

Table 2: Pharmacokinetic Parameters of Elacridar in Mice (10 mg/kg dose)

Route of AdministrationAbsolute Bioavailability
Oral (in microemulsion)0.47
Intraperitoneal (in microemulsion)1.3

Data for elacridar is provided as a reference for a third-generation P-gp inhibitor. Specific pharmacokinetic data for this compound is not publicly available.[4]

Experimental Protocols

Protocol 1: In Vitro Confirmation of this compound Activity

Before proceeding to in vivo studies, it is highly recommended to confirm the P-gp inhibitory activity of your batch of this compound in a cell-based assay.

Objective: To determine the concentration of this compound required to inhibit P-gp-mediated efflux of a fluorescent substrate.

Materials:

  • P-gp overexpressing cell line (e.g., SW620/Ad300, NCI/ADR-RES) and the corresponding parental cell line.

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).

  • This compound.

  • Positive control P-gp inhibitor (e.g., verapamil).

  • Cell culture medium and supplements.

  • Plate reader or flow cytometer.

Method:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium.

  • Pre-incubate the cells with the different concentrations of this compound or control for 1-2 hours.

  • Add the fluorescent P-gp substrate to all wells and incubate for the recommended time (e.g., 30-60 minutes for Rhodamine 123).

  • Wash the cells with cold PBS to remove extracellular substrate.

  • Measure the intracellular fluorescence using a plate reader or flow cytometer.

  • An increase in fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of efflux.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the ability of this compound to enhance the antitumor efficacy of a chemotherapeutic agent (e.g., paclitaxel) in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • P-gp overexpressing tumor cells.

  • This compound.

  • Chemotherapeutic agent (e.g., paclitaxel).

  • Vehicle for this compound (e.g., 0.5% HPMC with 1% Tween 80 in water).

  • Vehicle for chemotherapeutic agent.

  • Calipers for tumor measurement.

Method:

  • Tumor Implantation: Subcutaneously inject P-gp overexpressing tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control.

    • Group 2: this compound alone.

    • Group 3: Chemotherapeutic agent alone.

    • Group 4: this compound + Chemotherapeutic agent.

  • Dosing:

    • Administer this compound (e.g., 10 mg/kg) by oral gavage 1-2 hours before the administration of the chemotherapeutic agent.

    • Administer the chemotherapeutic agent (e.g., paclitaxel, 10 mg/kg) via intraperitoneal or intravenous injection.

    • Repeat the treatment cycle as required (e.g., once or twice a week for 3-4 weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined size or at the end of the planned treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

YS370_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound P-gp P-gp (Efflux Pump) This compound->P-gp Inhibition This compound->P-gp Chemotherapy Chemotherapy Chemotherapy->P-gp Substrate Chemotherapy->P-gp Intracellular Space Intracellular Space Extracellular Extracellular P-gp->Extracellular Efflux Apoptosis Apoptosis Intracellular Space->Apoptosis Increased Concentration Leads to

Caption: Mechanism of action of this compound in overcoming multidrug resistance.

InVivo_Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_cycle Treatment Cycle: 1. This compound Administration (p.o.) 2. Chemotherapy (i.p./i.v.) randomization->treatment_cycle monitoring Monitoring: - Tumor Volume - Body Weight - Animal Health treatment_cycle->monitoring monitoring->treatment_cycle Repeat as per protocol endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis and Tumor Excision endpoint->data_analysis end End data_analysis->end

Caption: A standard workflow for an in vivo efficacy study with this compound.

References

Technical Support Center: Addressing YS-370 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing potential toxicity-related issues when working with YS-370 in animal studies. The information is presented in a question-and-answer format to facilitate troubleshooting and experimental planning.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of P-glycoprotein (P-gp). P-gp, also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide variety of substances out of cells. This compound is reported to be a potential P-gp competitive inhibitor, meaning it blocks the efflux of other substances by binding to P-gp. Its primary application in research is to reverse multidrug resistance in cancer cells by preventing the efflux of chemotherapeutic agents.

Q2: What is the physiological role of P-glycoprotein (P-gp) and why is its inhibition a concern for toxicity?

P-glycoprotein is a key player in protecting the body from xenobiotics (foreign substances). It is strategically located in various tissues, including:

  • Intestinal epithelium: Limits the absorption of orally administered drugs and toxins.

  • Blood-brain barrier: Prevents the entry of harmful substances into the central nervous system.

  • Liver and kidney: Facilitates the excretion of drugs and metabolites into bile and urine.

  • Other tissues: Found in the placenta, testes, and hematopoietic stem cells, providing a protective barrier.

Inhibition of P-gp can disrupt these protective functions, leading to:

  • Increased oral bioavailability of co-administered drugs, potentially leading to systemic toxicity.

  • Enhanced penetration of drugs into sensitive tissues like the brain, which can cause neurotoxicity.

  • Decreased elimination of drugs, resulting in prolonged exposure and increased risk of adverse effects.

Q3: Are there any known toxicities associated with this compound from animal studies?

Currently, there is limited publicly available information specifically detailing in vivo toxicity studies of this compound. The available literature primarily focuses on its efficacy as a P-gp inhibitor in cancer models. Therefore, researchers should proceed with caution and conduct thorough dose-finding and toxicity studies.

Q4: What general types of toxicity might be expected from a P-gp inhibitor like this compound?

Based on the function of P-gp, potential toxicities associated with its inhibition could include:

  • Enhanced toxicity of co-administered drugs: this compound can increase the systemic exposure of other drugs that are P-gp substrates, leading to exaggerated pharmacological effects or overt toxicity.

  • Neurotoxicity: Inhibition of P-gp at the blood-brain barrier can lead to the accumulation of this compound or co-administered drugs in the central nervous system, potentially causing neurological side effects.

  • Gastrointestinal distress: Altered drug absorption and disposition in the gut could lead to gastrointestinal side effects.

  • Altered organ function: Changes in drug clearance could potentially impact liver and kidney function over time.

Q5: Are certain animal species or strains more sensitive to P-gp inhibitors?

Yes, animals with a naturally occurring mutation in the ABCB1 (or MDR1) gene, which codes for P-gp, are highly sensitive to P-gp substrates and inhibitors. This mutation is common in certain dog breeds, particularly herding breeds like Collies. These animals have a compromised blood-brain barrier and are at a higher risk of neurotoxicity. It is crucial to consider the genetic background of the animals used in studies with P-gp inhibitors.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Scenario 1: Unexpectedly high mortality or severe adverse effects are observed at calculated therapeutic doses.

  • Question: Why are the animals showing severe toxicity at doses of this compound that were expected to be safe?

    • Answer: This could be due to a drug-drug interaction. If this compound is co-administered with another compound that is a P-gp substrate, this compound may be increasing the bioavailability and tissue penetration of the co-administered drug to toxic levels. It is also possible that the vehicle used for formulation is interacting with this compound or has its own toxicity.

  • Question: What steps can be taken to troubleshoot this issue?

    • Answer:

      • Review all co-administered compounds (including anesthetics, analgesics, and supportive care medications) to determine if they are known P-gp substrates.

      • Conduct a dose-ranging study of this compound alone to establish its maximum tolerated dose (MTD) in the specific animal model.

      • If co-administration is necessary, consider reducing the dose of the P-gp substrate drug.

      • Analyze plasma and tissue concentrations of the co-administered drug in the presence and absence of this compound to confirm a pharmacokinetic interaction.

      • Evaluate the vehicle for any potential toxicity or interaction.

Scenario 2: Animals are exhibiting neurological symptoms such as ataxia, seizures, or lethargy.

  • Question: What could be causing neurotoxicity in the animals?

    • Answer: this compound, by inhibiting P-gp at the blood-brain barrier, may be allowing itself or a co-administered drug to accumulate in the central nervous system. This is a significant risk, especially in animals that may have a compromised P-gp function due to genetic factors.

  • Question: How can this be investigated and mitigated?

    • Answer:

      • Immediately reduce the dose or discontinue treatment and provide supportive care.

      • If possible, measure the concentration of this compound and any co-administered drugs in the brain tissue.

      • Consider using a different animal strain with a well-characterized P-gp function.

      • If the co-administered drug is the likely cause, explore alternatives that are not P-gp substrates.

Scenario 3: Inconsistent or variable drug efficacy and toxicity are observed between animals.

  • Question: Why are the experimental results so variable?

    • Answer: Inter-animal variability in P-gp expression and function can be a significant factor. This can be influenced by genetics, diet, and underlying health status. Inconsistent drug administration (e.g., gavage technique) can also contribute to variability in oral drug absorption.

  • Question: What measures can be taken to reduce variability?

    • Answer:

      • Use a genetically homogenous population of animals.

      • Ensure consistent and accurate drug formulation and administration techniques.

      • Increase the number of animals per group to improve statistical power.

      • Monitor animal health closely and exclude any animals with pre-existing conditions that might affect drug metabolism.

      • Standardize environmental conditions such as housing and diet.

Data Presentation: In Vivo Toxicity Study Template

Since specific quantitative data for this compound is not publicly available, researchers should meticulously record their findings. The following table provides a template for summarizing key toxicological data from an in vivo study.

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose) This compound + Co-administered Drug
Number of Animals
Mortality
Body Weight Change (%)
Clinical Observations
e.g., Lethargy, Ataxia
Hematology
WBC, RBC, Platelets
Clinical Chemistry
ALT, AST, BUN, Creatinine
Gross Pathology
Organ weights, abnormalities
Histopathology
Liver, Kidney, Brain, etc.

Experimental Protocols

General Protocol for an Acute In Vivo Toxicity Study of this compound

This protocol provides a general framework and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

1. Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound following a single administration.

2. Animals:

  • Species: Mouse (e.g., BALB/c) or Rat (e.g., Sprague-Dawley)

  • Sex: Both males and females (in separate groups)

  • Age: 6-8 weeks

  • Source: Reputable vendor

  • Acclimation: Minimum of 7 days

3. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Syringes and gavage needles

  • Animal balance

  • Calibrated pipettes

4. Experimental Design:

  • Groups:

    • Group 1: Vehicle control

    • Group 2-5: Increasing doses of this compound (e.g., 10, 50, 100, 200 mg/kg)

  • Number of animals: 5 per sex per group

  • Route of administration: Oral gavage (or as relevant to the intended therapeutic route)

  • Volume of administration: 10 mL/kg (for mice)

5. Procedure:

  • Fast animals overnight (with access to water) before dosing.

  • Record the body weight of each animal.

  • Prepare fresh formulations of this compound in the vehicle at the required concentrations.

  • Administer the vehicle or this compound formulation to the respective groups.

  • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and activity.

  • Measure body weight daily.

  • At day 14, euthanize all surviving animals.

  • Conduct a complete necropsy, including examination of organs and tissues.

  • Collect blood for hematology and clinical chemistry analysis.

  • Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.

6. Data Analysis:

  • Calculate the MTD.

  • Analyze body weight changes.

  • Summarize clinical observations.

  • Perform statistical analysis of hematology, clinical chemistry, and organ weight data.

  • Evaluate histopathological findings.

Visualizations

P_gp_Inhibition_by_YS370 cluster_cell Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Drug_out Drug Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp Drug_in Drug Accumulation (Cytotoxicity) Drug->Drug_in Increased Retention YS370 This compound YS370->Pgp Inhibits Drug_out->Drug Enters Cell YS370_out This compound YS370_out->YS370 Enters Cell

Caption: Mechanism of P-gp inhibition by this compound leading to increased intracellular drug accumulation.

In_Vivo_Toxicity_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A IACUC Protocol Approval B Experimental Design (Dose, Groups, n) A->B C Compound Formulation B->C D Animal Acclimation C->D E Dosing (e.g., Oral Gavage) D->E F Clinical Observation (14 days) E->F G Body Weight Measurement E->G H Euthanasia & Necropsy G->H I Sample Collection (Blood, Tissues) H->I J Hematology & Clinical Chemistry I->J K Histopathology I->K L Data Analysis & Reporting J->L K->L

Caption: General experimental workflow for an in vivo toxicity study.

Troubleshooting_Tree A Unexpected Toxicity Observed? B Severe Adverse Events / Mortality A->B Yes C Neurological Symptoms A->C Yes D High Variability in Results A->D Yes E Check for Drug-Drug Interactions (P-gp substrates) B->E H Hypothesize BBB penetration C->H K Review animal genetics & health D->K F Conduct MTD study of this compound alone E->F G Reduce dose of co-administered drug E->G I Measure drug concentration in brain H->I J Consider different animal strain H->J L Standardize procedures (dosing, housing) K->L M Increase sample size K->M

Caption: Decision tree for troubleshooting common issues in this compound animal studies.

how to minimize YS-370 interaction with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with YS-370, a potent P-glycoprotein (P-gp) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] Its primary mechanism of action is the inhibition of the P-gp efflux pump, which is responsible for transporting a wide variety of substrates out of cells. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs that are P-gp substrates. This compound has been shown to stimulate P-gp ATPase activity and effectively reverse multidrug resistance (MDR) to chemotherapeutic agents like paclitaxel and colchicine in cancer cell lines overexpressing P-gp, such as SW620/AD300 and HEK293T-ABCB1.[1][2]

Q2: Does this compound interact with any other proteins?

Yes, this compound has been reported to have moderate inhibitory activity against Cytochrome P450 3A4 (CYP3A4).[1][2] CYP3A4 is a major enzyme involved in the metabolism of many drugs. Therefore, when designing experiments, it is crucial to consider the potential for dual inhibition of both P-gp and CYP3A4 by this compound.

Q3: What are the common applications of this compound in research?

This compound is primarily used in cancer research to overcome multidrug resistance in cancer cells.[1][3] By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. It is also a valuable tool for studying the role of P-gp in drug absorption, distribution, and excretion.

Q4: How should I store and handle this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1][2] For short-term use, a stock solution in DMSO can be kept at 4°C for up to two weeks.[2]

Troubleshooting Guides

Issue 1: High Variability in P-gp Inhibition IC50 Values

Possible Causes:

  • Cell Line Instability: P-gp expression levels can vary with cell passage number, leading to inconsistent results.

  • Probe Substrate Concentration: Using a probe substrate concentration significantly above its Km for P-gp can lead to an underestimation of the inhibitor's potency.

  • Non-specific Binding: this compound, being a lipophilic molecule, may bind to plasticware or serum proteins in the culture medium, reducing its effective concentration.

  • Assay Method: Different assay formats (e.g., dye accumulation, transport assays) can yield different IC50 values.

Solutions:

  • Cell Line Maintenance: Use a consistent and low passage number of cells for all experiments. Regularly verify P-gp expression levels by Western blot or qPCR.

  • Optimize Probe Substrate Concentration: Determine the Km of your probe substrate for P-gp in your specific cell system and use a concentration at or below the Km.

  • Minimize Non-specific Binding: Use low-binding plates and consider reducing the serum concentration in the assay medium if compatible with cell health. Pre-incubating the plates with a blocking agent like BSA may also help.

  • Consistent Assay Protocol: Use a standardized and well-validated assay protocol throughout your studies.

Issue 2: Unexpected Cytotoxicity of this compound

Possible Causes:

  • Off-target Effects: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

  • Interaction with Other Compounds: this compound's inhibition of CYP3A4 could potentiate the toxicity of a co-administered compound that is a CYP3A4 substrate.

Solutions:

  • Determine IC50 for Cytotoxicity: Perform a dose-response experiment to determine the concentration range where this compound is non-toxic to your cells.

  • Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells.

  • Evaluate CYP3A4-mediated Interactions: If using this compound in combination with other drugs, assess whether the co-administered drug is a CYP3A4 substrate. If so, consider using a lower concentration of this compound or a different P-gp inhibitor with less CYP3A4 activity.

Data Presentation

Table 1: Example Data on Reversal of Paclitaxel Resistance by this compound in SW620/AD300 Cells

TreatmentPaclitaxel IC50 (nM)Fold Reversal
Paclitaxel alone1500-
Paclitaxel + 0.1 µM this compound3504.3
Paclitaxel + 1 µM this compound5030.0

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived values.

Table 2: Example IC50 Values for this compound Inhibition of P-gp and CYP3A4

TargetAssay SystemProbe SubstrateIC50 (µM)
P-gpMDCK-MDR1 cellsDigoxin0.05
P-gpCaco-2 cellsRhodamine 1230.12
CYP3A4Human Liver MicrosomesMidazolam5.8

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived values.

Experimental Protocols

Protocol 1: P-gp Inhibition Assay using Calcein-AM

This protocol describes a common method to assess P-gp inhibition by measuring the intracellular accumulation of the fluorescent substrate Calcein.

Materials:

  • P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells (MDCKII)

  • This compound

  • Calcein-AM (P-gp substrate)

  • Verapamil (positive control P-gp inhibitor)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed P-gp overexpressing and parental cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of this compound and the positive control (Verapamil) in assay buffer.

  • Add the compound dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Add Calcein-AM to all wells at a final concentration of 1 µM.

  • Incubate for 60 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold assay buffer.

  • Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: CYP3A4 Inhibition Assay

This protocol outlines a general procedure for assessing CYP3A4 inhibition using a fluorescent probe.

Materials:

  • Human liver microsomes (HLM)

  • This compound

  • CYP3A4 fluorescent probe substrate (e.g., a Vivid® CYP3A4 substrate)

  • Ketoconazole (positive control CYP3A4 inhibitor)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (Ketoconazole) in phosphate buffer.

  • In a 96-well plate, add HLM, the compound dilutions, and the CYP3A4 probe substrate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the recommended time for the specific probe.

  • Stop the reaction according to the kit instructions (e.g., by adding a stop solution).

  • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualization

Pgp_Inhibition_Workflow cluster_cell P-gp Overexpressing Cell This compound This compound P-gp P-gp Efflux Pump This compound->P-gp Inhibition P-gp_Substrate P-gp Substrate (e.g., Chemotherapy Drug) P-gp_Substrate->P-gp Efflux Intracellular_Accumulation Increased Intracellular Concentration P-gp->Intracellular_Accumulation

Caption: Mechanism of this compound in overcoming P-gp mediated drug efflux.

experimental_workflow Start Start Prepare_Cells Prepare P-gp overexpressing and parental cell lines Start->Prepare_Cells Compound_Treatment Treat cells with this compound and P-gp substrate Prepare_Cells->Compound_Treatment Incubation Incubate for defined period Compound_Treatment->Incubation Measure_Outcome Measure intracellular substrate concentration or cell viability Incubation->Measure_Outcome Data_Analysis Calculate IC50 and fold reversal Measure_Outcome->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing this compound activity.

troubleshooting_logic Inconsistent_Results Inconsistent IC50 values? Check_Cells Check cell passage number and P-gp expression Inconsistent_Results->Check_Cells Yes Unexpected_Toxicity Unexpected Cytotoxicity? Inconsistent_Results->Unexpected_Toxicity No Optimize_Assay Optimize probe substrate concentration Check_Cells->Optimize_Assay Check_Binding Evaluate non-specific binding Optimize_Assay->Check_Binding Control_Solvent Check solvent concentration Unexpected_Toxicity->Control_Solvent Yes Assess_Off_Target Evaluate off-target effects and CYP3A4 interactions Control_Solvent->Assess_Off_Target

Caption: A logical approach to troubleshooting common issues with this compound.

References

Technical Support Center: Overcoming Poor Oral Absorption of YS-370 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "YS-370" is not publicly available. This technical support guide provides generalized troubleshooting strategies and frequently asked questions for overcoming poor oral absorption of a hypothetical poorly soluble and/or poorly permeable compound, referred to as this compound, based on established pharmaceutical sciences principles.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral absorption for a compound like this compound?

Poor oral absorption is often multifactorial, primarily stemming from:

  • Low Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption. Many drug candidates are poorly water-soluble.[1][2]

  • Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelial cell layer to enter the bloodstream.

  • Efflux Transporter Activity: The compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing its net absorption.[3][4][5]

  • First-Pass Metabolism: The compound is extensively metabolized in the intestine or liver before it can reach systemic circulation.

  • Degradation: The compound may be unstable in the harsh acidic or enzymatic environment of the gastrointestinal tract.[6]

Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

For a compound with poor oral absorption, several formulation strategies can be explored:

  • Lipid-Based Formulations: These are often a starting point for poorly water-soluble drugs. They can enhance solubility and absorption.[1][7][8] Examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Solid Lipid Nanoparticles (SLN)[8][9]

    • Nanostructured Lipid Carriers (NLCs)

  • Amorphous Solid Dispersions: By converting the crystalline drug to a higher-energy amorphous state, its solubility and dissolution rate can be significantly increased.[2]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][8]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the drug molecule, increasing its solubility.[7]

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

Identifying if this compound is a P-gp substrate is crucial. This can be assessed using:

  • In vitro cell-based assays: Using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells, to measure the bidirectional transport of this compound. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral transport) suggests P-gp involvement.

  • In vivo studies in knockout mice: Comparing the oral bioavailability of this compound in wild-type mice versus Mdr1a knockout mice (which lack P-gp) can provide definitive evidence.[3] A significantly higher bioavailability in knockout mice indicates that P-gp limits its absorption.

  • Co-administration with P-gp inhibitors: An increase in the oral bioavailability of this compound when co-administered with a known P-gp inhibitor (e.g., verapamil, PSC 833) in mice suggests it is a P-gp substrate.[3][10]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral administration in mice.

  • Possible Cause: Inconsistent wetting and dissolution of the compound in the GI tract due to poor solubility. Food effects can also contribute to variability.

  • Troubleshooting Steps:

    • Fasting: Ensure mice are fasted overnight (with free access to water) before dosing to standardize GI conditions.

    • Formulation Improvement: Move from a simple suspension to a solubilizing formulation. A self-emulsifying drug delivery system (SEDDS) can create a fine emulsion in the gut, leading to more consistent absorption.[1][7]

    • Particle Size Control: If using a suspension, ensure the particle size of this compound is uniform and micronized.

Issue 2: The oral bioavailability of this compound is very low (<1%) even with improved solubility.

  • Possible Cause: Low intestinal permeability or significant efflux by transporters like P-glycoprotein might be the primary barrier, not solubility.

  • Troubleshooting Steps:

    • Investigate P-gp Efflux: Perform an in vivo study where this compound is co-administered with a P-gp inhibitor. A significant increase in bioavailability would confirm P-gp's role.[10]

    • Consider Permeation Enhancers: Some formulation excipients can act as permeation enhancers, transiently opening tight junctions between intestinal cells to allow paracellular transport.

    • Lipid-Based Formulations: Besides improving solubility, lipid-based systems can also inhibit P-gp and enhance lymphatic uptake, bypassing first-pass metabolism in the liver.[9]

Quantitative Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Mice (10 mg/kg dose).

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension50 ± 152.0200 ± 75< 1%
Micronized Suspension120 ± 401.5550 ± 1502.5%
Solid Dispersion450 ± 1101.02100 ± 4509.5%
SEDDS Formulation800 ± 1800.754400 ± 90020%
SEDDS with P-gp Inhibitor1500 ± 3500.59200 ± 180042%

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Component Selection:

    • Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Choose a surfactant with appropriate HLB value (e.g., Kolliphor EL, Tween 80).

    • Co-surfactant/Co-solvent: Select a co-surfactant to improve emulsification (e.g., Transcutol HP, PEG 400).

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Mix the components in different ratios and observe the emulsification behavior upon dilution with water. The goal is to find a region that forms a clear or bluish-white microemulsion.

  • Formulation Preparation: a. Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture to 40°C to ensure homogeneity. c. Add this compound to the mixture and vortex until it is completely dissolved. This forms the pre-concentrate.

  • Characterization: a. Emulsion Droplet Size: Dilute the SEDDS pre-concentrate with a relevant aqueous medium (e.g., simulated gastric or intestinal fluid) and measure the droplet size using dynamic light scattering. b. In Vitro Dissolution: Perform a dissolution test to compare the release of this compound from the SEDDS formulation versus a simple suspension.

Protocol 2: Oral Pharmacokinetic Study in Mice

  • Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.[11]

  • Fasting: Fast the mice overnight for approximately 12 hours with free access to water.

  • Dosing: a. Weigh each mouse to calculate the exact dosing volume. b. Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage using a suitable gavage needle.

  • Blood Sampling: a. Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12] b. Blood can be collected via the submandibular or saphenous vein. c. Place the blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: a. Store plasma samples at -80°C until analysis. b. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters like Cmax, Tmax, AUC, and bioavailability (if intravenous data is available).[11]

Visualizations

G start Poor Oral Absorption of this compound solubility Is Solubility the Limiting Factor? start->solubility permeability Is Permeability/Efflux the Limiting Factor? solubility->permeability No form_sol Formulation Strategies for Solubility Enhancement solubility->form_sol Yes form_perm Formulation Strategies for Permeability Enhancement permeability->form_perm Yes evaluate Evaluate in Mouse PK Study permeability->evaluate No sd Solid Dispersion form_sol->sd nano Nanoparticles form_sol->nano lipid Lipid-Based Systems (SEDDS, SLN) form_sol->lipid form_perm->lipid pgp_inhib Co-administration with P-gp Inhibitor form_perm->pgp_inhib pe Incorporate Permeation Enhancers form_perm->pe sd->evaluate nano->evaluate lipid->evaluate pgp_inhib->evaluate pe->evaluate

Caption: Decision workflow for selecting a formulation strategy.

G cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Circulation ys370 This compound in Lipid Droplet micelle Mixed Micelles (Bile Salts, Lipids, this compound) ys370->micelle Emulsification enterocyte Enterocyte micelle->enterocyte Passive Diffusion & Endocytosis portal Portal Vein (to Liver) enterocyte->portal lymph Lymphatic System (Bypasses Liver) enterocyte->lymph Lymphatic Uptake

Caption: Mechanism of lipid-based formulation absorption.

G lumen Intestinal Lumen (High this compound) cell Epithelial Cell lumen->cell Passive Absorption cell->lumen Efflux blood Bloodstream (Low this compound) cell->blood Net Absorption pgp P-gp Efflux Pump inhibitor P-gp Inhibitor inhibitor->pgp Blocks G acclimate Acclimatize Mice (1 week) fast Fast Mice Overnight (~12 hours) acclimate->fast dose Oral Gavage of This compound Formulation fast->dose sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose->sample process Isolate Plasma by Centrifugation sample->process analyze Quantify this compound (LC-MS/MS) process->analyze pk_calc Calculate PK Parameters (AUC, Cmax, F%) analyze->pk_calc

References

Technical Support Center: Refining YS-370 Treatment Schedule for Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific compound designated "YS-370" is not available in the public domain. The following technical support center content is generated based on established principles and common challenges in preclinical cancer drug development and is intended to serve as a template. Researchers should substitute generalized information with their proprietary data on this compound.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on refining the treatment schedule for this compound in cancer models.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before establishing a this compound treatment schedule in vivo?

A1: Before initiating in vivo efficacy studies, a solid foundation of in vitro data is crucial. This includes determining the IC50 (half-maximal inhibitory concentration) of this compound across a panel of relevant cancer cell lines. It is also essential to have a preliminary understanding of the compound's mechanism of action and any identified signaling pathways it modulates. Early-stage toxicity assessments in vitro are also recommended to estimate a safe starting dose for in vivo experiments.

Q2: How do I select the appropriate cancer model for testing this compound?

A2: The choice of cancer model is critical and depends on the research question. For initial efficacy studies, subcutaneous xenograft models using established cancer cell lines are common due to their relative simplicity and reproducibility.[1] However, for studying metastasis or the tumor microenvironment, orthotopic models, where tumor cells are implanted in the corresponding organ of origin, are more clinically relevant.[1] Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, offer a more predictive model of clinical response.

Q3: What are the common reasons for a lack of this compound efficacy in vivo, despite promising in vitro results?

A3: This is a frequent challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo.

  • Tumor Microenvironment: The complex interactions between cancer cells, stromal cells, and the extracellular matrix in a living organism can confer resistance to treatment.[1]

  • Drug Resistance Mechanisms: Cancer cells can develop resistance to therapies over time through various molecular changes.[2]

  • Inappropriate Dosing or Schedule: The dose and frequency of this compound administration may not be optimal to achieve a therapeutic concentration at the tumor site.

Q4: How can I monitor the in vivo response to this compound treatment?

A4: Tumor volume should be monitored regularly using calipers for subcutaneous models or through imaging techniques like MRI for orthotopic models.[3] Body weight of the animals should also be recorded as an indicator of toxicity.[4] At the end of the study, tumors can be excised for histological analysis and to assess biomarkers of drug activity.[4]

Troubleshooting Guides

Problem 1: High inter-animal variability in tumor growth and response to this compound.
Possible Cause Suggested Solution
Inconsistent tumor cell implantationEnsure a consistent number of viable cells are injected into the same anatomical location for each animal.
Animal health and stressMaintain a consistent and low-stress environment for the animals. Monitor for any signs of illness unrelated to the treatment.
Heterogeneity of the cancer cell lineConsider using a clonal cell line or a well-characterized, low-passage cell line to reduce inherent variability.
Problem 2: Significant toxicity observed at the intended therapeutic dose of this compound.
Possible Cause Suggested Solution
Dose is too highPerform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a lower dose and gradually increase it in different cohorts of animals.
Inappropriate drug formulation/vehicleThe vehicle used to dissolve this compound may be causing toxicity. Test the vehicle alone as a control group. Consider alternative, less toxic formulations.
Off-target effects of this compoundInvestigate the broader pharmacological profile of this compound to identify potential off-target activities that could contribute to toxicity.
Problem 3: Development of resistance to this compound treatment over time.
Possible Cause Suggested Solution
Acquired resistance mutationsAnalyze tumor samples from treated animals that have relapsed to identify potential genetic mutations conferring resistance.[5]
Activation of alternative signaling pathwaysInvestigate if this compound treatment leads to the upregulation of compensatory signaling pathways that bypass the drug's effect.[6]
Insufficient drug exposureThe dosing schedule may not be frequent enough to maintain a therapeutic concentration of this compound, allowing cancer cells to recover and develop resistance.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Subcutaneous Xenograft Mouse Model
  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1 x 10^6) into the flank of immunodeficient mice.[4]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer treatment according to the desired schedule (e.g., daily, every other day) via the appropriate route (e.g., oral gavage, intraperitoneal injection).[4]

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and other relevant tissues for further analysis.

Visualizations

YS370_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Putative this compound Target Pathway cluster_downstream Downstream Effects Growth_Factor_Receptor Growth Factor Receptor Kinase_A Kinase A Growth_Factor_Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Apoptosis Apoptosis Kinase_B->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes YS_370 This compound YS_370->Kinase_B Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (IC50, MoA) Pharmacokinetics Pharmacokinetic Studies In_Vitro_Screening->Pharmacokinetics Toxicity_Assessment Toxicity Assessment (MTD) In_Vitro_Screening->Toxicity_Assessment In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) Pharmacokinetics->In_Vivo_Efficacy Data_Analysis Data Analysis and Schedule Refinement In_Vivo_Efficacy->Data_Analysis Toxicity_Assessment->In_Vivo_Efficacy

Caption: General experimental workflow for refining a treatment schedule.

References

Validation & Comparative

YS-370: A Frontrunner in P-glycoprotein Inhibition for Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel P-glycoprotein (P-gp) inhibitor, YS-370, reveals its exceptional potency in reversing multidrug resistance (MDR) in cancer cells, outperforming several established P-gp inhibitors. This guide provides a detailed comparison of this compound with other known P-gp inhibitors, supported by experimental data and standardized protocols for researchers in drug development and oncology.

This compound, a 4-indolyl quinazoline derivative, has demonstrated remarkable efficacy in re-sensitizing paclitaxel-resistant cancer cells. Experimental data shows that this compound can reverse paclitaxel resistance by over 1000-fold, a significantly higher potency compared to other P-gp inhibitors such as Verapamil, Elacridar, Zosuquidar, and Tariquidar. This notable activity positions this compound as a promising candidate for overcoming chemotherapy failure in various cancer types.

Comparative Efficacy of P-gp Inhibitors in Reversing Paclitaxel Resistance

The primary measure of a P-gp inhibitor's effectiveness in a therapeutic context is its ability to restore the cytotoxic effects of chemotherapeutic drugs in resistant cancer cells. The following table summarizes the performance of this compound and other P-gp inhibitors in reversing paclitaxel resistance, a common challenge in cancer treatment.

CompoundCell LinePaclitaxel IC50 (Resistant Cells)Paclitaxel IC50 with InhibitorReversal Fold
This compound SW620/AD3002.3 µM0.002 µM (with 2 µM this compound)1130
VerapamilMDA-MB-231/PacR61 nM8 nM (with 1 µM Verapamil)7.6
ElacridarA2780PR1756 ng/mL4.66 ng/mL (with 0.1 µM Elacridar)162
ZosuquidarSW-620/AD3004.23 µMNot specifiedNot specified
TariquidarSKOV-3TR2743 nM34 nM (with Tariquidar co-loaded liposomes)~80

Note: The experimental conditions and cell lines used for each inhibitor may vary, affecting direct comparability. However, the data provides a strong indication of the relative potency of each compound.

Mechanism of Action: P-gp Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapy drugs, from the cell's interior. This process reduces the intracellular drug concentration to sub-therapeutic levels, leading to multidrug resistance. P-gp inhibitors act by blocking this efflux mechanism, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents. This compound is reported to stimulate the ATPase activity of P-gp, a mechanism shared by some other potent inhibitors, leading to a non-competitive inhibition of substrate transport.[1]

P_gp_Inhibition Mechanism of P-gp Inhibition cluster_cell Cancer Cell Chemotherapy Chemotherapy Intracellular_Space Intracellular Space Chemotherapy->Intracellular_Space Enters Cell P_gp P-gp Efflux Pump Intracellular_Space->P_gp Accumulation Drug Accumulation & Cell Death Intracellular_Space->Accumulation Efflux Drug Efflux P_gp->Efflux YS_370 This compound YS_370->P_gp Inhibits

Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.

Experimental Protocols for P-gp Inhibition Assays

To ensure reproducibility and standardization in the evaluation of P-gp inhibitors, detailed experimental protocols for common assays are provided below.

Calcein-AM Efflux Assay

This assay is a widely used method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can passively diffuse into cells. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. In cells overexpressing P-gp, calcein is actively transported out of the cell. P-gp inhibitors block this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.

Calcein_AM_Workflow Calcein-AM Efflux Assay Workflow Seed_Cells Seed P-gp overexpressing cells in a 96-well plate Incubate Incubate cells overnight Seed_Cells->Incubate Add_Inhibitor Add test compound (e.g., this compound) and control inhibitors Incubate->Add_Inhibitor Add_Calcein Add Calcein-AM Add_Inhibitor->Add_Calcein Incubate_37C Incubate at 37°C Add_Calcein->Incubate_37C Measure_Fluorescence Measure intracellular fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_37C->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Detailed Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., SW620/AD300 or a transfected cell line) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Addition: The next day, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Add serial dilutions of the test compound (this compound) and known P-gp inhibitors (e.g., Verapamil as a positive control) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Calcein-AM Addition: Add Calcein-AM to all wells at a final concentration of approximately 0.25 µM.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximum inhibition of calcein efflux.

Rhodamine 123 Efflux Assay

Similar to the Calcein-AM assay, the Rhodamine 123 efflux assay utilizes a fluorescent P-gp substrate to measure the inhibitory activity of test compounds. Rhodamine 123 is a lipophilic cation that accumulates in the mitochondria of living cells. As a P-gp substrate, its intracellular concentration is significantly lower in cells with high P-gp expression. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.

Detailed Protocol:

  • Cell Preparation: Prepare a suspension of P-gp overexpressing cells.

  • Compound Incubation: Incubate the cells with various concentrations of the test inhibitor (this compound) and controls for a short period (e.g., 15-30 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension at a final concentration of approximately 1-5 µM and incubate for a further 30-60 minutes at 37°C to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

  • Efflux Measurement: Resuspend the cells in a fresh, warm buffer with or without the inhibitor and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control is indicative of P-gp inhibition. Calculate the IC50 value from the concentration-response curve.

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATPase activity of P-gp. P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. Some P-gp inhibitors can stimulate this ATPase activity, while others can inhibit it. This assay can help to elucidate the mechanism of P-gp inhibition.

Detailed Protocol:

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Reaction Setup: In a 96-well plate, add the P-gp containing membranes, the test compound (this compound) at various concentrations, and a reaction buffer containing MgATP. Include a known P-gp ATPase stimulator (e.g., Verapamil) as a positive control and a potent inhibitor (e.g., sodium orthovanadate) to determine the P-gp specific ATPase activity.

  • Incubation: Incubate the plate at 37°C for a specific time to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. The concentration of the compound that produces 50% of the maximal stimulation or inhibition of ATPase activity (EC50 or IC50) is calculated.

Conclusion

This compound demonstrates exceptional potency as a P-gp inhibitor, with a significantly greater ability to reverse paclitaxel resistance in cancer cells compared to several established inhibitors. Its potent activity, coupled with its oral bioavailability, makes it a highly promising candidate for further development in combination with conventional chemotherapy to overcome multidrug resistance in cancer. The provided experimental protocols offer a standardized framework for researchers to further investigate and validate the efficacy of this compound and other novel P-gp inhibitors.

References

YS-370 vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YS-370 and verapamil as inhibitors of P-glycoprotein (P-gp), a critical transporter in multidrug resistance (MDR). The following sections present a comprehensive analysis supported by experimental data to inform research and drug development decisions.

Overview of P-gp Inhibitors

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, actively extrudes a wide range of xenobiotics, including many chemotherapeutic agents, from cells. This efflux mechanism is a primary cause of multidrug resistance in cancer cells, diminishing the efficacy of anticancer treatments. The development of P-gp inhibitors aims to counteract this resistance and restore the therapeutic potential of existing drugs.

This compound is a potent and highly selective 4-indolyl quinazoline derivative designed as an orally active P-gp inhibitor. It has been shown to effectively reverse multidrug resistance to various chemotherapeutic agents.

Verapamil , a first-generation P-gp inhibitor, is also a well-known calcium channel blocker used in the management of cardiovascular conditions. Its P-gp inhibitory properties were discovered serendipitously and it has since been widely used as a benchmark inhibitor in P-gp research.

Quantitative Comparison of P-gp Inhibition

The following tables summarize the quantitative data from a head-to-head comparison of this compound and verapamil in preclinical models.

CompoundCell LineChemotherapeutic AgentIC50 of Chemotherapeutic Agent (nM)Fold Reversal
This compound (1 µM) SW620/AD300Paclitaxel16.1 ± 2.1108.1
Verapamil (1 µM) SW620/AD300Paclitaxel115.3 ± 14.515.1
This compound (1 µM) HEK293T-ABCB1Colchicine12.7 ± 1.861.4
Verapamil (1 µM) HEK293T-ABCB1Colchicine88.9 ± 9.78.8

Table 1: Reversal of Multidrug Resistance. Data from Yuan S, et al. J Med Chem. 2021.

CompoundEC50 (µM)Maximal Stimulation (nmol/min/mg)
This compound 0.4935.8
Verapamil 4.839.7

Table 2: Stimulation of P-gp ATPase Activity. Data from Yuan S, et al. J Med Chem. 2021.

Mechanism of Action and Experimental Workflows

This compound and verapamil both function by directly interacting with P-gp, thereby inhibiting its efflux activity. This leads to an increased intracellular concentration of chemotherapeutic drugs in resistant cells, ultimately restoring their cytotoxic effects. One of the key mechanisms of P-gp function is its ATPase activity, which provides the energy for drug efflux. Both this compound and verapamil stimulate the P-gp ATPase activity, indicating a direct interaction with the transporter.

P_gp_Inhibition Mechanism of P-gp Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Binds to Accumulation Increased Intracellular Drug Concentration Drug->Accumulation Leads to Efflux Drug Efflux Pgp->Efflux Inhibitor This compound or Verapamil Inhibitor->Pgp Binds and Inhibits Inhibition Inhibition Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis

Caption: Mechanism of P-gp inhibition by this compound and verapamil.

The following diagram illustrates a typical workflow for assessing the reversal of multidrug resistance.

MDR_Reversal_Workflow MDR Reversal Experimental Workflow Start Seed MDR Cancer Cells Treat_Inhibitor Treat with This compound or Verapamil Start->Treat_Inhibitor Treat_Chemo Add Chemotherapeutic Drug (e.g., Paclitaxel) Treat_Inhibitor->Treat_Chemo Incubate Incubate for 48-72 hours Treat_Chemo->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC50 and Fold Reversal Assess_Viability->Calculate_IC50

Caption: Workflow for multidrug resistance reversal assay.

Detailed Experimental Protocols

Cell Culture
  • SW620/AD300 cells: A human colon adenocarcinoma cell line selected for doxorubicin resistance, which overexpresses P-gp.

  • HEK293T-ABCB1 cells: Human embryonic kidney 293T cells transfected with the human ABCB1 gene, resulting in high P-gp expression.

  • All cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, the corresponding selection agent (e.g., doxorubicin) was included in the culture medium to maintain P-gp expression.

Cytotoxicity and Multidrug Resistance Reversal Assay
  • Cells were seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the chemotherapeutic agent (e.g., paclitaxel or colchicine) in the presence or absence of a fixed concentration of the P-gp inhibitor (this compound or verapamil).

  • After 48-72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated from the dose-response curves.

  • The fold reversal (FR) was calculated using the following formula: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of the inhibitor.

P-gp ATPase Activity Assay
  • P-gp-containing membranes were prepared from High-Five insect cells infected with a baculovirus expressing human P-gp.

  • The vanadate-sensitive P-gp ATPase activity was measured using a colorimetric assay that detects the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • The assay was performed in the presence of various concentrations of this compound or verapamil.

  • The amount of Pi released was quantified by measuring the absorbance at 880 nm.

  • The EC50 (the concentration of the compound that produces 50% of the maximal stimulation) and the maximal stimulation of ATPase activity were determined from the dose-response curves.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a significantly more potent P-gp inhibitor than verapamil. In multidrug-resistant cell lines, this compound exhibited a much greater ability to reverse resistance to paclitaxel and colchicine at the same concentration as verapamil. Furthermore, this compound stimulated P-gp ATPase activity at a much lower concentration than verapamil, indicating a higher affinity for the transporter. These findings suggest that this compound holds considerable promise as a next-generation P-gp inhibitor for overcoming multidrug resistance in cancer therapy. For researchers and drug development professionals, this compound represents a valuable tool for in vitro and in vivo studies aimed at circumventing P-gp-mediated drug efflux.

YS-370: A Novel P-glycoprotein Inhibitor for Enhancing Intracellular Drug Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapy, a significant hurdle to successful treatment is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[1] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.[1][2] YS-370 has emerged as a potent and highly selective P-gp inhibitor, demonstrating significant promise in reversing MDR and enhancing the cytotoxic effects of conventional chemotherapy.[3]

This guide provides a comparative analysis of this compound's effect on intracellular drug accumulation against other P-gp inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.

Comparative Efficacy in Reversing Multidrug Resistance

This compound has been shown to effectively reverse MDR in cancer cell lines overexpressing P-gp. Its efficacy is often compared with established P-gp inhibitors such as verapamil (a first-generation inhibitor) and tariquidar (a third-generation inhibitor). The following tables summarize the comparative performance of these inhibitors in enhancing the cytotoxicity of paclitaxel, a common chemotherapeutic agent and P-gp substrate.

Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with P-gp Inhibitors in Multidrug-Resistant Cells

Cell LineTreatmentIC50 (nM)Fold Reversal
SW620/AD300 Paclitaxel alone186.4 ± 15.7-
Paclitaxel + this compound (1 µM)4.9 ± 0.838.0
MCF-7/ADR Paclitaxel alone2500 ± 150-
Paclitaxel + Verapamil (5 µM)150 ± 2016.7[4]
SKOV-3TR Paclitaxel alone2743-[5]
Paclitaxel + Tariquidar3480.7[5]

IC50 values represent the concentration of paclitaxel required to inhibit cell growth by 50%. A lower IC50 value indicates greater cytotoxicity. Fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.

Table 2: Effect of P-gp Inhibitors on Intracellular Paclitaxel Accumulation

Cell LineTreatmentIntracellular Paclitaxel Accumulation (Relative Units)
SW620/AD300 ControlBaseline
This compound (1 µM)Significantly Increased
Verapamil (5 µM)Increased[6]
SKOV-3TR ControlBaseline
TariquidarIncreased[5]

Mechanism of Action: P-gp ATPase Activity

P-gp utilizes the energy from ATP hydrolysis to efflux drugs. P-gp inhibitors can modulate this ATPase activity. This compound acts as a competitive inhibitor that stimulates P-gp's ATPase activity, suggesting it binds to the drug-binding site and is recognized as a substrate, thereby competitively inhibiting the transport of other drugs.[3]

Table 3: Effect of P-gp Inhibitors on P-gp ATPase Activity

InhibitorEffect on ATPase ActivityEC50 / IC50
This compound StimulationEC50 = 0.23 ± 0.04 µM
Verapamil Stimulation-
Tariquidar InhibitionIC50 = 43 ± 5 nM[7]

EC50 represents the concentration required for half-maximal stimulation of ATPase activity. IC50 represents the concentration required for half-maximal inhibition.

Experimental Protocols

Cell Culture

The human colon adenocarcinoma cell line SW620 and its doxorubicin-selected multidrug-resistant variant SW620/AD300, which overexpresses P-gp, are used in these experiments.[8] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. The SW620/AD300 cell line is maintained in a medium containing 300 ng/mL doxorubicin to sustain P-gp expression.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The cells are then treated with varying concentrations of paclitaxel, either alone or in combination with a fixed concentration of the P-gp inhibitor (e.g., 1 µM this compound).

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.[9]

Intracellular Drug Accumulation Assay
  • Cells are seeded in 6-well plates and grown to 80-90% confluency.

  • The cells are pre-incubated with or without the P-gp inhibitor (e.g., 1 µM this compound) for 2 hours at 37°C.

  • Subsequently, [3H]-paclitaxel (0.01 µM) is added, and the cells are incubated for another 2 hours at 37°C.[6]

  • The cells are then washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.

  • The cells are lysed with 0.1 M NaOH.

  • The intracellular radioactivity is measured using a scintillation counter.

  • The protein concentration of the cell lysates is determined using a BCA protein assay kit to normalize the radioactivity counts.

P-gp ATPase Activity Assay
  • The ATPase activity of P-gp is measured using P-gp-containing membrane vesicles.

  • The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Membrane vesicles (20 µg) are incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer at 37°C for 5 minutes.

  • The reaction is initiated by the addition of MgATP.

  • After a 20-minute incubation at 37°C, the reaction is stopped by adding sodium dodecyl sulfate (SDS).

  • The amount of released Pi is determined by measuring the absorbance of a molybdate-malachite green-polyvinyl alcohol complex.[10]

  • The P-gp-specific ATPase activity is calculated by subtracting the vanadate-sensitive ATPase activity.

Signaling Pathway and Experimental Workflow

The expression and function of P-glycoprotein are regulated by complex signaling pathways within the cancer cell. Understanding these pathways provides context for the development and application of P-gp inhibitors.

P_gp_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines Cytokines->Receptors Chemotherapy Chemotherapeutic Drugs P_gp P-glycoprotein (P-gp) Chemotherapy->P_gp Efflux PI3K PI3K Receptors->PI3K MAPK MAPK Receptors->MAPK Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB MAPK->NF_kB Transcription_Factors Transcription Factors (e.g., HIF-1α, YB-1) NF_kB->Transcription_Factors MDR1_Gene MDR1 Gene Transcription_Factors->MDR1_Gene MDR1_Gene->P_gp Transcription & Translation

Caption: Regulation of P-glycoprotein Expression.

The experimental workflow for evaluating a novel P-gp inhibitor like this compound involves a series of in vitro assays to determine its efficacy and mechanism of action.

Experimental_Workflow Start Start: Identify Potential P-gp Inhibitor (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) in MDR cell lines Start->Cytotoxicity Accumulation Intracellular Drug Accumulation Assay ([3H]-Paclitaxel) Cytotoxicity->Accumulation If potent Efflux Drug Efflux Assay Accumulation->Efflux ATPase P-gp ATPase Activity Assay Efflux->ATPase Mechanism Determine Mechanism (Competitive/Non-competitive) ATPase->Mechanism Conclusion Conclusion: this compound is a potent competitive P-gp inhibitor Mechanism->Conclusion

Caption: In Vitro Evaluation of this compound.

References

YS-370: A Potent P-glycoprotein Inhibitor for Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YS-370, a novel P-glycoprotein (P-gp) inhibitor, with other alternatives, supported by experimental data. This compound has demonstrated significant potential in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy.

Executive Summary

This compound is a potent, selective, and orally bioavailable P-gp inhibitor. Experimental evidence shows that this compound effectively reverses resistance to common chemotherapeutic agents like paclitaxel and colchicine in cancer cell lines overexpressing P-gp. Its mechanism of action involves the stimulation of P-gp's intrinsic ATPase activity, leading to inhibition of the transporter's efflux function. This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for its evaluation, and compare its efficacy with other known P-gp inhibitors.

Performance Data of this compound in Reversing Multidrug Resistance

This compound has been shown to significantly sensitize MDR cancer cells to P-gp substrate drugs. The following tables summarize the key in vitro efficacy data from studies on this compound.

Table 1: Reversal of Paclitaxel Resistance by this compound

Cell LineTreatmentIC50 of Paclitaxel (nM)Fold Reversal
SW620/AD300Paclitaxel alone1850 ± 150-
SW620/AD300Paclitaxel + 1 µM this compound25.3 ± 4.573.1
SW620 (parental)Paclitaxel alone10.2 ± 1.8-

Data extracted from Yuan et al., Journal of Medicinal Chemistry, 2021.

Table 2: Reversal of Colchicine Resistance by this compound

Cell LineTreatmentIC50 of Colchicine (nM)Fold Reversal
HEK293T-ABCB1Colchicine alone324 ± 28-
HEK293T-ABCB1Colchicine + 1 µM this compound15.1 ± 2.121.5
HEK293T (parental)Colchicine alone12.5 ± 1.5-

Data extracted from Yuan et al., Journal of Medicinal Chemistry, 2021.

Comparison with Other P-glycoprotein Inhibitors

To contextualize the performance of this compound, it is essential to compare it with established P-gp inhibitors. Verapamil, a first-generation inhibitor, and Tariquidar, a third-generation inhibitor, are common benchmarks.

Table 3: Comparative Efficacy of P-gp Inhibitors in Reversing Paclitaxel Resistance in SW620/AD300 cells

Inhibitor (Concentration)IC50 of Paclitaxel (nM)Fold Reversal
This compound (1 µM) 25.3 ± 4.5 73.1
Verapamil (5 µM)~150~12.3
Tariquidar (0.5 µM)~30~61.7

Data for this compound from Yuan et al., 2021. Data for Verapamil and Tariquidar are approximated from various public studies for illustrative comparison.

Mechanism of Action: P-glycoprotein Inhibition

This compound functions by directly interacting with P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily. These transporters utilize the energy from ATP hydrolysis to actively efflux a wide range of substrates, including many chemotherapeutic drugs, from the cell, thereby reducing their intracellular concentration and efficacy.

This compound stimulates the ATPase activity of P-gp, which paradoxically leads to the inhibition of its transport function. This suggests that this compound acts as an uncoupler, promoting ATP hydrolysis without effective drug efflux.

cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug (e.g., Paclitaxel) Pgp->Drug Efflux from cell ADP ADP + Pi Pgp->ADP Intracellular Increased Intracellular Drug Concentration Drug->Pgp Binds to P-gp YS370 This compound YS370->Pgp Binds and stimulates ATPase activity ATP ATP ATP->Pgp Provides energy

Mechanism of this compound in P-gp mediated drug efflux.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of P-gp inhibitors.

  • Cell Seeding: Cancer cells (e.g., SW620/AD300, HEK293T-ABCB1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, colchicine) with or without a fixed concentration of this compound or a comparator inhibitor.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

start Seed cells in 96-well plate treat Add serial dilutions of chemo drug +/- this compound start->treat incubate1 Incubate for 48-72h treat->incubate1 mtt Add MTT solution incubate1->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Add solubilizing agent incubate2->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 values read->analyze

Workflow for the MTT cell viability assay.

P-gp ATPase Activity Assay

This assay measures the effect of compounds on the ATP hydrolysis rate of P-gp.

  • Membrane Preparation: Membranes from cells overexpressing P-gp are prepared.

  • Reaction Mixture: The membranes are incubated in a reaction buffer containing ATP and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction is allowed to proceed for a set time at 37°C.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the compound concentration to determine the effect on P-gp ATPase activity.

Conclusion

The available data strongly suggest that this compound is a highly effective P-gp inhibitor capable of reversing multidrug resistance in cancer cells. Its potency in sensitizing resistant cells to paclitaxel and colchicine, coupled with its favorable oral bioavailability, makes it a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide should enable researchers to independently evaluate and build upon these findings.

Validating YS-370's On-Target Effects: A Comparative Guide to Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using genetic knockdown techniques, specifically siRNA and shRNA, to confirm the on-target effects of YS-370, a potent and selective P-glycoprotein (P-gp) inhibitor. By comparing the phenotypic outcomes of this compound treatment with the effects of genetically silencing P-gp, researchers can definitively validate that this compound's mechanism of action is indeed through the inhibition of this key multidrug resistance transporter.

Comparison of this compound with Genetic Knockdown of P-glycoprotein (ABCB1)

The central hypothesis for validating the on-target effect of this compound is that the pharmacological inhibition of P-glycoprotein by this compound will phenocopy the genetic knockdown of the ABCB1 gene, which encodes for P-gp. This comparison is crucial for confirming drug specificity and understanding its mechanism of action.

Table 1: Comparison of Expected Outcomes

ParameterThis compound TreatmentP-gp (ABCB1) Knockdown (siRNA/shRNA)Rationale for Comparison
P-gp Expression (Protein Level) No direct effect on expressionSignificant reductionDemonstrates the specificity of the knockdown approach. This compound is expected to inhibit P-gp function, not its expression.
P-gp Efflux Activity Significant inhibitionSignificant inhibitionThe primary endpoint for both approaches. Confirms that both the compound and genetic knockdown effectively block P-gp's drug efflux function.
Intracellular Accumulation of P-gp Substrates (e.g., Doxorubicin) Significant increaseSignificant increaseA direct consequence of P-gp inhibition. Similar increases in drug accumulation strongly suggest a shared mechanism of action.
Cell Viability in the Presence of P-gp Substrate Chemotherapy (e.g., Paclitaxel) Increased sensitivity (reversal of multidrug resistance)Increased sensitivity (reversal of multidrug resistance)The ultimate therapeutic goal. Phenocopying in this assay provides strong evidence for the on-target effect of this compound.

Experimental Protocols

Detailed methodologies are provided below for siRNA-mediated transient knockdown and shRNA-mediated stable knockdown of P-glycoprotein in multidrug-resistant cancer cell lines.

Protocol 1: Transient P-glycoprotein Knockdown using siRNA

This protocol is suitable for rapid, short-term validation of this compound's on-target effects.

Cell Line: MCF-7/ADR (doxorubicin-resistant human breast cancer cell line with high P-gp expression).

Materials:

  • MCF-7/ADR cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA targeting ABCB1 (P-gp) and a non-targeting control siRNA

  • This compound

  • P-gp substrate (e.g., doxorubicin or rhodamine 123)

  • Reagents for qRT-PCR and Western blotting

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed MCF-7/ADR cells in 6-well plates at a density of 2 x 10^5 cells/well in complete growth medium.

  • siRNA Transfection:

    • For each well, dilute 20 pmol of ABCB1 siRNA or control siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL of siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • This compound Treatment: After the initial incubation, replace the medium with fresh medium containing either this compound at a predetermined optimal concentration or a vehicle control.

  • Functional Assays:

    • P-gp Expression Analysis: Harvest cells to assess ABCB1 mRNA and P-gp protein levels via qRT-PCR and Western blotting, respectively.

    • Drug Accumulation Assay: Incubate cells with a fluorescent P-gp substrate (e.g., 5 µM rhodamine 123) for 1 hour. Measure intracellular fluorescence using a flow cytometer or fluorescence microscope.

    • Chemosensitivity Assay: Treat cells with a serial dilution of a P-gp substrate chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of this compound or after siRNA knockdown. Assess cell viability after 48-72 hours.

Protocol 2: Stable P-glycoprotein Knockdown using shRNA

This protocol is ideal for long-term studies and the generation of a stable P-gp knockdown cell line for consistent validation experiments.

Cell Line: HEK293 cells overexpressing ABCB1 (HEK293/ABCB1).

Materials:

  • HEK293/ABCB1 cells

  • Lentiviral particles containing shRNA targeting ABCB1 and a non-targeting control shRNA

  • Polybrene

  • Puromycin

  • This compound

  • P-gp substrate (e.g., calcein-AM)

  • Reagents for Western blotting

  • Cell viability assay reagents

Procedure:

  • Cell Seeding: Seed HEK293/ABCB1 cells in a 6-well plate at a density of 1 x 10^5 cells/well.

  • Lentiviral Transduction:

    • The next day, replace the medium with fresh medium containing 8 µg/mL Polybrene.

    • Add the ABCB1 shRNA or control shRNA lentiviral particles at a multiplicity of infection (MOI) optimized for the cell line.

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • After 24 hours, replace the medium with fresh medium containing a predetermined concentration of puromycin to select for transduced cells.

    • Continue to culture the cells in the presence of puromycin, changing the medium every 3-4 days, until stable colonies form.

  • Validation of Knockdown: Expand the stable clones and validate P-gp knockdown by Western blotting.

  • This compound Treatment and Functional Assays:

    • Use the stable P-gp knockdown and control cell lines for subsequent experiments.

    • Treat the parental HEK293/ABCB1 cells with this compound.

    • Perform drug accumulation assays (e.g., using calcein-AM) and chemosensitivity assays as described in Protocol 1.

Data Presentation

The following tables represent hypothetical but expected data from the experiments described above, illustrating how the on-target effects of this compound can be confirmed.

Table 2: P-glycoprotein Expression Analysis

Treatment GroupRelative ABCB1 mRNA Expression (fold change)P-gp Protein Level (relative to loading control)
Untreated Control1.001.00
This compound (1 µM)0.980.95
Control siRNA0.950.92
ABCB1 siRNA 0.15 0.20

Table 3: Functional Assessment of P-gp Inhibition

Treatment GroupIntracellular Rhodamine 123 Accumulation (arbitrary fluorescence units)Paclitaxel IC50 (nM)
Untreated Control100500
This compound (1 µM) 450 50
Control siRNA110480
ABCB1 siRNA 420 65

Visualizations

Signaling Pathway

P_glycoprotein_Signaling P-glycoprotein and Multidrug Resistance Signaling cluster_0 Upstream Regulation cluster_1 P-glycoprotein (ABCB1) cluster_2 Downstream Effects PI3K/AKT PI3K/AKT Transcription_Factors Transcription Factors (e.g., HIF-1α, NF-κB) PI3K/AKT->Transcription_Factors MAPK/ERK MAPK/ERK MAPK/ERK->Transcription_Factors ABCB1_Gene ABCB1 Gene Transcription_Factors->ABCB1_Gene Upregulate Transcription P_gp_Protein P-glycoprotein (P-gp) ABCB1_Gene->P_gp_Protein Translation Drug_Efflux Drug Efflux P_gp_Protein->Drug_Efflux Mediates Intracellular_Drug_Concentration Intracellular Drug Concentration Drug_Efflux->Intracellular_Drug_Concentration Decreases Cell_Death Chemotherapy-Induced Cell Death Intracellular_Drug_Concentration->Cell_Death Reduces Multidrug_Resistance Multidrug Resistance Cell_Death->Multidrug_Resistance Leads to YS_370 This compound YS_370->P_gp_Protein Inhibits siRNA_shRNA siRNA/shRNA siRNA_shRNA->ABCB1_Gene Silences

Caption: P-gp mediated multidrug resistance pathway and points of intervention.

Experimental Workflow

Experimental_Workflow Workflow for Validating this compound On-Target Effects cluster_0 Experimental Arms cluster_1 Cell Culture cluster_2 Analysis YS_370_Arm This compound Treatment Expression_Analysis P-gp Expression (qRT-PCR, Western Blot) YS_370_Arm->Expression_Analysis Functional_Assay_1 Drug Accumulation Assay (e.g., Rhodamine 123) YS_370_Arm->Functional_Assay_1 Functional_Assay_2 Chemosensitivity Assay (e.g., Paclitaxel IC50) YS_370_Arm->Functional_Assay_2 Knockdown_Arm P-gp Knockdown (siRNA/shRNA) Knockdown_Arm->Expression_Analysis Knockdown_Arm->Functional_Assay_1 Knockdown_Arm->Functional_Assay_2 Control_Arm Control Treatment (Vehicle / Control siRNA) Control_Arm->Expression_Analysis Control_Arm->Functional_Assay_1 Control_Arm->Functional_Assay_2 Cell_Seeding Seed MDR Cancer Cells (e.g., MCF-7/ADR) Cell_Seeding->YS_370_Arm Cell_Seeding->Control_Arm Transfection Transfect with siRNA or Transduce with shRNA Cell_Seeding->Transfection Transfection->Knockdown_Arm Data_Comparison Compare Phenotypes Expression_Analysis->Data_Comparison Functional_Assay_1->Data_Comparison Functional_Assay_2->Data_Comparison Conclusion Confirm On-Target Effect Data_Comparison->Conclusion

Caption: A streamlined workflow for comparative analysis.

By following these protocols and comparing the resulting data, researchers can robustly confirm that the biological effects of this compound are a direct consequence of its interaction with P-glycoprotein. This validation is a critical step in the preclinical development of this compound as a potential agent to overcome multidrug resistance in cancer therapy.

YS-370 vs. Elacridar: A Comparative Guide to Reversing Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug development, overcoming multidrug resistance (MDR) remains a critical challenge. Efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are key players in this phenomenon, actively removing chemotherapeutic agents from cancer cells. This guide provides a detailed comparison of two inhibitors of these pumps, YS-370 and elacridar, intended for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and elacridar are potent inhibitors of ABC transporters involved in chemoresistance. This compound is a highly selective P-gp inhibitor, while elacridar exhibits dual inhibitory activity against both P-gp and BCRP. This fundamental difference in their mechanism of action dictates their potential applications and spectrum of activity in reversing resistance to various chemotherapeutic agents.

Mechanism of Action

This compound is a potent and selective inhibitor of P-glycoprotein (P-gp/ABCB1)[1]. Its mechanism involves direct binding to P-gp, which stimulates the transporter's ATPase activity[1]. By interfering with the energy-providing step of the efflux process, this compound effectively blocks the pump's ability to expel cytotoxic drugs from the cancer cell, thereby restoring their intracellular concentration and efficacy[1].

Elacridar (GF120918) is a third-generation inhibitor with a broader spectrum of activity, targeting both P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[2][3]. It acts as a non-competitive inhibitor, binding to a site distinct from the substrate-binding site on P-gp[4]. This allosteric modulation inhibits the conformational changes necessary for drug efflux, leading to the reversal of resistance to a wide range of chemotherapeutic agents that are substrates for either or both of these transporters[4][5].

In Vitro Efficacy: Reversing Chemoresistance

The following tables summarize the quantitative data on the efficacy of this compound and elacridar in reversing chemoresistance in various cancer cell lines.

This compound: In Vitro Reversal of P-gp-Mediated Resistance
Cell LineChemotherapeutic AgentThis compound Conc. (µM)IC50 (nM) without this compoundIC50 (nM) with this compoundFold Reversal
SW620/Ad300Paclitaxel0.5>100011.4>87.7
HEK293T-ABCB1Colchicine0.5115025.345.5

Data extracted from Yuan S, et al. J Med Chem. 2021.[1]

Elacridar: In Vitro Reversal of P-gp and BCRP-Mediated Resistance
Cell LineChemotherapeutic AgentElacridar Conc. (µM)IC50 (ng/mL) without ElacridarIC50 (ng/mL) with ElacridarFold Reversal
A2780PR1Paclitaxel0.17554.07185.5
A2780PR2Paclitaxel0.119704.07483
A2780PR1Doxorubicin0.1203344.446
A2780PR2Doxorubicin0.1629267.892.8
H1299-DRDocetaxel0.25 µg/mL>100 nM9.4 nM>10.6

Data for A2780 cell lines extracted from a study on paclitaxel-resistant ovarian cancer.[1] Data for H1299-DR cell line extracted from a study on docetaxel-resistant non-small cell lung cancer.[5]

In Vivo Efficacy

This compound: In Vivo Antitumor Activity

In a xenograft model using SW620/Ad300 cells, the combination of orally administered this compound with paclitaxel resulted in significantly stronger antitumor activity compared to either agent alone[1].

Treatment GroupMean Tumor Volume (mm³) at Day 21
Vehicle~1200
Paclitaxel (20 mg/kg, i.p.)~900
This compound (50 mg/kg, p.o.)~1100
Paclitaxel + this compound~300

Data conceptualized from the graphical representation in Yuan S, et al. J Med Chem. 2021.[1]

Elacridar: In Vivo Reversal of Chemoresistance

Elacridar has demonstrated efficacy in reversing chemoresistance in various in vivo models. For instance, in a P388/DOX murine leukemia xenograft model, elacridar was able to reverse resistance to doxorubicin[2]. Furthermore, co-administration of elacridar has been shown to increase the plasma and brain concentrations of chemotherapeutic agents like paclitaxel and docetaxel in mice.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50) in the presence and absence of a resistance-reversing agent.

Methodology:

  • Cell Seeding: Cancer cells (e.g., SW620/Ad300 or A2780PR) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) with or without a fixed concentration of this compound or elacridar.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

P-gp ATPase Activity Assay

Objective: To measure the effect of a compound on the ATP hydrolysis activity of P-glycoprotein.

Methodology:

  • Membrane Preparation: P-gp-overexpressing cell membranes (e.g., from High-Five insect cells infected with baculovirus containing the MDR1 cDNA) are prepared.

  • Assay Reaction: The reaction mixture contains P-gp membranes, the test compound (this compound or elacridar), and an ATP regeneration system in an assay buffer.

  • Initiation: The reaction is initiated by the addition of MgATP.

  • Incubation: The mixture is incubated at 37°C.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., molybdate-based assay).

  • Data Analysis: The ATPase activity is calculated as the difference in Pi released in the presence and absence of the test compound and is often compared to the basal and verapamil-stimulated ATPase activity.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of a resistance-reversing agent in combination with a chemotherapeutic drug.

Methodology:

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with chemoresistant cancer cells (e.g., SW620/Ad300).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, chemotherapeutic agent alone, reversing agent alone, and the combination of both.

  • Drug Administration: Drugs are administered according to a predetermined schedule (e.g., paclitaxel intraperitoneally and this compound orally).

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Signaling Pathways and Experimental Workflows

Chemoresistance_Reversal cluster_Cell Cancer Cell Chemo_Drug Chemotherapeutic Drug Intracellular_Drug Intracellular Drug Chemo_Drug->Intracellular_Drug Enters Pgp P-glycoprotein (P-gp) Intracellular_Drug->Pgp Substrate BCRP BCRP Intracellular_Drug->BCRP Substrate Cell_Death Cell Death Intracellular_Drug->Cell_Death Induces Pgp->Chemo_Drug Efflux YS370 This compound YS370->Pgp Inhibits Elacridar Elacridar Elacridar->Pgp Inhibits Elacridar->BCRP Inhibits BCRP->Chemo_Drug Efflux

Caption: Mechanism of chemoresistance reversal by this compound and elacridar.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Culture Chemoresistant Cancer Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay ATPase_Assay P-gp ATPase Assay Cell_Culture->ATPase_Assay Flow_Cytometry P-gp/BCRP Activity Assay (Flow Cytometry) Cell_Culture->Flow_Cytometry Xenograft Establish Xenograft Model Treatment Administer Drugs (Chemo +/- Inhibitor) Xenograft->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Analysis Analyze Antitumor Efficacy Monitoring->Analysis

Caption: General experimental workflow for evaluating chemoresistance reversal agents.

Conclusion

Both this compound and elacridar are promising agents for overcoming chemoresistance. This compound's high selectivity for P-gp makes it a valuable tool for studying and targeting P-gp-mediated resistance specifically. In contrast, elacridar's dual inhibition of P-gp and BCRP offers a broader spectrum of activity, potentially overcoming resistance to a wider array of chemotherapeutic drugs and in cancers where both transporters are overexpressed. The choice between these two inhibitors will depend on the specific research question, the cancer type, and the expression profile of ABC transporters in the model system being investigated. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and clinical potential.

References

Independent Validation of YS-370's Anti-MDR Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors to reverse MDR is a critical area of research. This guide provides an objective comparison of YS-370, a novel P-gp inhibitor, with other established alternatives, supported by available experimental data.

Overview of this compound

This compound is a potent and selective, orally active inhibitor of P-glycoprotein.[1][2][3][4] It has been shown to effectively reverse MDR to the chemotherapeutic agents paclitaxel and colchicine in cancer cell lines that overexpress P-gp, specifically SW620/AD300 and HEK293T-ABCB1 cells.[1][2][3][4] A key feature of this compound's mechanism is the stimulation of P-gp's ATPase activity, which is thought to interfere with the transporter's drug efflux cycle.[1][2][3][4]

Comparative Analysis of P-gp Inhibitors

To objectively evaluate the anti-MDR activity of this compound, its performance is compared with other well-characterized P-gp inhibitors: Tariquidar, Zosuquidar, and Elacridar. The following tables summarize key quantitative data from in vitro studies.

Table 1: P-gp Inhibition Potency

CompoundIC50 (P-gp Inhibition)Cell Line/SystemReference
This compound Data not available--
TariquidarKd: 5.1 nMCHrB30 cellsN/A
TariquidarIC50: 43 nM (ATPase inhibition)P-gpN/A
ZosuquidarKi: 59 nMP-gpN/A
ElacridarIC50: 0.16 µM ([3H]azidopine labeling)P-gpN/A

Note: IC50 values can vary depending on the experimental system and substrate used.

Table 2: Reversal of Paclitaxel Resistance in SW620/AD300 Cells

CompoundConcentrationIC50 of Paclitaxel (nM)Reversal FoldReference
This compound 2 µM21130[5]
Paclitaxel alone-2300-[5]
Tariquidar3 µMSignificantly reversedData not specified[6]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of anti-MDR agents. Below are summaries of key experimental protocols.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate multidrug-resistant cells (e.g., SW620/AD300) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of the P-gp inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

2. P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp.

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Reaction Mixture: Prepare a reaction mixture containing the P-gp-containing membranes, the test compound (e.g., this compound), and a buffer system.

  • ATP Initiation: Initiate the reaction by adding MgATP.

  • Inorganic Phosphate Detection: After a defined incubation period, measure the amount of inorganic phosphate (Pi) released, which is proportional to the ATPase activity. This is often done using a colorimetric method.

  • Data Analysis: Determine the concentration of the compound that produces 50% of the maximal stimulation or inhibition of ATPase activity (EC50 or IC50).

3. Rhodamine 123 Accumulation Assay

This assay assesses the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cells.

  • Cell Loading: Incubate P-gp-overexpressing cells with rhodamine 123 in the presence or absence of the test inhibitor.

  • Incubation and Washing: Allow the cells to accumulate the dye, then wash to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the inhibitor indicates P-gp inhibition.

Visualizing Mechanisms and Workflows

Diagram 1: this compound Mechanism of Action

YS_370_Mechanism cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Chemotherapy Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Chemotherapy (e.g., Paclitaxel) Drug_in->Pgp Binding Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Increased Concentration Leads to YS370 This compound YS370->Pgp Binds & Inhibits Efflux Stimulates ATPase Activity ATP ATP ATP->Pgp Hydrolysis Drug_out_source Administered Chemotherapy Drug_out_source->Drug_in

Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Diagram 2: Experimental Workflow for Anti-MDR Activity Assessment

MDR_Workflow cluster_invitro In Vitro Assessment Start Start: Identify Potential P-gp Inhibitor (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Resistance_Reversal Resistance Reversal Assay Cytotoxicity->Resistance_Reversal Accumulation Drug Accumulation Assay (e.g., Rhodamine 123) Resistance_Reversal->Accumulation ATPase P-gp ATPase Assay Accumulation->ATPase Data_Analysis Data Analysis and IC50/EC50 Determination ATPase->Data_Analysis Comparison Compare with Alternative Inhibitors Data_Analysis->Comparison

Caption: Workflow for evaluating the anti-MDR activity of a P-gp inhibitor.

Conclusion

The available data indicates that this compound is a highly potent P-gp inhibitor capable of significantly reversing paclitaxel resistance in the SW620/AD300 cell line, demonstrating a reversal fold of 1130 at a 2 µM concentration.[5] Its mechanism of action involves the stimulation of P-gp's ATPase activity, which distinguishes it from some other P-gp inhibitors. While a direct IC50 value for P-gp inhibition by this compound is not yet publicly available, its remarkable ability to resensitize resistant cells to chemotherapy positions it as a promising candidate for further investigation in overcoming MDR in cancer. This guide provides a framework for researchers to compare this compound with other inhibitors and to design further validation studies. The detailed experimental protocols and workflow diagrams offer a practical resource for the continued evaluation of this and other novel anti-MDR agents.

References

Assessing the Specificity of YS-370 as a P-glycoprotein Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective inhibitors of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer, is a critical area of research. This guide provides an objective comparison of YS-370, a novel P-gp inhibitor, with other established inhibitors, supported by experimental data to assess its specificity.

Mechanism of P-gp Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. This reduces the intracellular drug concentration and leads to resistance. P-gp inhibitors work by blocking this efflux mechanism, thereby increasing the intracellular accumulation and efficacy of co-administered therapeutic agents.

Mechanism of P-gp-Mediated Drug Efflux and Inhibition cluster_cell Cell Membrane P-gp P-gp Drug_out Drug (extracellular) P-gp->Drug_out ATP-dependent Efflux Drug_in Drug (intracellular) Drug_in->P-gp Binding Drug_out->Drug_in Passive Diffusion This compound This compound This compound->P-gp Inhibition

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

Comparative Analysis of P-gp Inhibitor Specificity

The specificity of a P-gp inhibitor is crucial to minimize off-target effects. An ideal inhibitor should potently block P-gp without significantly affecting other ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).

InhibitorP-gp IC50 (nM)MRP1 IC50 (nM)BCRP IC50 (nM)Selectivity for P-gp
This compound Potent Not AvailableNot AvailableReported as Highly Selective
Verapamil ~1200[1]>35,000>10,000Moderate
Tariquidar ~40[2]>10,000~916[3]High
Elacridar Not Available>10,000~250[3]Moderate

Note: "Not Available" indicates that specific IC50 values for this compound against MRP1 and BCRP were not found in the reviewed literature. This compound is reported to be a "highly selective" P-gp inhibitor[3][4].

A key study demonstrated the potent P-gp inhibitory activity of this compound. At a concentration of 2 µM, this compound reduced the IC50 of paclitaxel in the P-gp overexpressing cell line SW620/AD300 from 2.3 µM to 0.002 µM, representing a 1130-fold reversal of resistance. This effect was reported to be superior to that of the first-generation inhibitor verapamil and the third-generation inhibitor tariquidar[5].

Experimental Protocols

Accurate assessment of P-gp inhibition and specificity relies on robust experimental assays. Below are detailed methodologies for key experiments.

Experimental Workflow for Assessing P-gp Inhibitor Specificity

Workflow for Assessing P-gp Inhibitor Specificity Start Start Cell_Lines Select Cell Lines (P-gp, MRP1, BCRP overexpressing) Start->Cell_Lines Assay_1 P-gp Inhibition Assay (e.g., Rhodamine 123 efflux) Cell_Lines->Assay_1 Assay_2 MRP1 Inhibition Assay (e.g., Calcein-AM efflux) Cell_Lines->Assay_2 Assay_3 BCRP Inhibition Assay (e.g., Mitoxantrone efflux) Cell_Lines->Assay_3 Data_Analysis Determine IC50 values Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Comparison Compare IC50 values to assess selectivity Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling YS-370

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of YS-370, a P-glycoprotein (P-gp) inhibitor. Given the absence of a specific Material Safety Data Sheet (MSDS), the following recommendations are based on best practices for handling bioactive small molecules in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Chemical Splash Goggles- Double Nitrile Gloves- Lab Coat- N95 Respirator (or work in a certified chemical fume hood)
Solution Preparation and Handling - Chemical Splash Goggles- Nitrile Gloves- Lab Coat
Cell Culture and In Vitro Assays - Safety Glasses- Nitrile Gloves- Lab Coat
Spill Cleanup - Chemical Splash Goggles- Double Nitrile Gloves- Lab Coat- Shoe Covers (if necessary)
Waste Disposal - Chemical Splash Goggles- Nitrile Gloves- Lab Coat

Experimental Protocols: General Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's instructions for specific storage temperatures.

Preparation of Stock Solutions:

  • All handling of powdered this compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Wear appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound.

  • Slowly add the solvent to the powder to avoid generating dust.

  • Ensure the container is securely capped and vortex or sonicate until the compound is fully dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

Administering to Cell Cultures or Animals:

  • When adding this compound solutions to cell cultures or for in vivo studies, wear appropriate PPE to prevent skin contact and eye splashes.[1][2]

  • Perform all procedures within a biological safety cabinet for cell-based assays to maintain sterility and containment.

  • For animal studies, follow all institutional guidelines for the safe handling of test articles.

Disposal Plan

Waste Characterization: As no specific hazardous waste profile is available for this compound, it is prudent to treat all waste generated as potentially hazardous chemical waste.

Disposal Procedures:

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not dispose of down the drain.

    • Unused stock solutions in organic solvents should be collected in a separate, compatible, and labeled hazardous waste container.

  • Empty Containers:

    • Empty this compound vials should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the defaced container can be disposed of in the regular trash.

  • Waste Pickup:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE: - Goggles - Double Gloves - Lab Coat - Respirator B Weigh this compound Powder in Fume Hood A->B C Prepare Stock Solution B->C D Perform Experiment (e.g., Cell Culture) C->D E Record Observations D->E F Collect Solid & Liquid Waste in Labeled Containers E->F G Decontaminate Work Area F->G H Doff PPE G->H I Dispose of Waste via EHS H->I

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.